Thalidomide-O-amido-C6-NH2 hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-(6-aminohexyl)-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O6.ClH/c22-10-3-1-2-4-11-23-17(27)12-31-15-7-5-6-13-18(15)21(30)25(20(13)29)14-8-9-16(26)24-19(14)28;/h5-7,14H,1-4,8-12,22H2,(H,23,27)(H,24,26,28);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKGOZIANMTYDFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCCCCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27ClN4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to Thalidomide-O-amido-C6-NH2 Hydrochloride for Advanced Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide-O-amido-C6-NH2 hydrochloride is a pivotal synthetic E3 ligase ligand-linker conjugate, instrumental in the burgeoning field of targeted protein degradation. This molecule incorporates the well-characterized thalidomide (B1683933) moiety, which serves as a potent ligand for the Cereblon (CRBN) E3 ubiquitin ligase, connected to a C6 amino linker. Its primary application lies in the synthesis of Proteolysis Targeting Chimeras (PROTACs), innovative heterobifunctional molecules designed to selectively eliminate disease-causing proteins.
PROTACs function by hijacking the cell's intrinsic ubiquitin-proteasome system. They form a ternary complex between the target protein of interest (POI) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome. The modular nature of PROTACs, comprising a POI-binding ligand, an E3 ligase ligand, and a connecting linker, allows for a highly adaptable approach to drug discovery, enabling the targeting of proteins previously considered "undruggable." this compound provides a crucial building block for the rational design and synthesis of CRBN-recruiting PROTACs.
Chemical Properties
| Property | Value | Source |
| CAS Number | 2376990-31-5 | [1][2] |
| Molecular Formula | C21H27ClN4O6 | [2] |
| Molecular Weight | 466.92 g/mol | [2] |
| Synonyms | Cereblon Ligand-Linker Conjugates 11 hydrochloride, E3 Ligase Ligand-Linker Conjugates 25 hydrochloride | [3] |
Mechanism of Action: The PROTAC-Cereblon Pathway
The thalidomide component of this compound is the key to recruiting the CRBN E3 ligase. The overall mechanism of a PROTAC synthesized using this linker conjugate is a catalytic cycle that leads to the degradation of a specific target protein.
References
The Lynchpin of Targeted Protein Degradation: A Technical Guide to Thalidomide-O-amido-C6-NH2 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism of action for Thalidomide-O-amido-C6-NH2 hydrochloride, a critical chemical tool in the rapidly evolving field of targeted protein degradation. This compound is not a therapeutic agent in itself, but rather a foundational building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs). Its primary function is to engage the E3 ubiquitin ligase Cereblon (CRBN), thereby enabling the targeted destruction of specific proteins of interest. This guide will detail the underlying molecular mechanisms, present representative quantitative data, provide comprehensive experimental protocols for the characterization of PROTACs synthesized from this molecule, and visualize the key biological pathways and experimental workflows.
Core Concept: The PROTAC Mechanism and the Role of this compound
PROTACs are heterobifunctional molecules designed to eliminate unwanted proteins from cells by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system.[1] These molecules consist of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2]
This compound serves as a precursor to the E3 ligase-recruiting component of a PROTAC. The thalidomide (B1683933) moiety specifically binds to Cereblon (CRBN), a substrate receptor of the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex (CRL4-CRBN).[3][4][5] The "-O-amido-C6-NH2 hydrochloride" portion is a linker with a terminal amine group, which allows for covalent attachment to a ligand for a protein of interest, thus forming the final PROTAC molecule.
The mechanism of action for a PROTAC synthesized using this compound can be summarized in the following steps:
-
Ternary Complex Formation: The PROTAC molecule simultaneously binds to the protein of interest (via its target-specific ligand) and to Cereblon (via the thalidomide moiety), bringing the target protein and the E3 ligase into close proximity to form a ternary complex.[2]
-
Ubiquitination of the Target Protein: The formation of this ternary complex induces the E3 ligase to transfer ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the target protein.
-
Proteasomal Degradation: The poly-ubiquitinated target protein is then recognized and degraded by the 26S proteasome, a large protein complex responsible for degrading unneeded or damaged proteins.[1]
-
Recycling of the PROTAC: After the target protein is degraded, the PROTAC molecule is released and can participate in further rounds of protein degradation.[6]
This catalytic mode of action allows for the degradation of multiple target protein molecules by a single PROTAC molecule, often leading to potent and sustained biological effects at low concentrations.
Quantitative Data for PROTAC Characterization
The efficacy of a PROTAC is typically assessed by its ability to induce the degradation of the target protein. Key quantitative parameters include the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table provides a representative example of the type of data generated when characterizing a novel PROTAC.
| Parameter | Description | Representative Value |
| DC50 (nM) | The concentration of the PROTAC that results in 50% degradation of the target protein. | 10 - 100 nM |
| Dmax (%) | The maximum percentage of protein degradation achieved at high concentrations of the PROTAC. | > 90% |
| Target Binding Affinity (Kd, nM) | The dissociation constant for the binding of the PROTAC to the target protein. | 50 - 500 nM |
| CRBN Binding Affinity (Kd, nM) | The dissociation constant for the binding of the PROTAC to the Cereblon E3 ligase. | 100 - 1000 nM |
| Cell Viability (IC50, µM) | The concentration of the PROTAC that inhibits cell growth by 50%, used to assess cytotoxicity. | > 10 µM |
Note: The values presented are illustrative and will vary depending on the specific target protein, the linker length and composition, and the cell line used.
Experimental Protocols
The following are detailed protocols for key experiments used to characterize the mechanism of action of a PROTAC synthesized from this compound.
Western Blot for Protein Degradation
This is the most common method to quantify the degradation of a target protein.[1][7]
Materials:
-
Cell line expressing the protein of interest
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Cell culture medium and reagents
-
Ice-cold phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC or vehicle control for a predetermined time (e.g., 24 hours).[1]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and add lysis buffer.[1] Scrape the cells and collect the lysate. Incubate on ice for 30 minutes and then centrifuge to pellet cell debris.[1]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[1]
-
Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.[1]
-
SDS-PAGE and Western Blotting: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis. Transfer the proteins to a PVDF or nitrocellulose membrane.[1]
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature.[8] Incubate the membrane with the primary antibody against the target protein overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[8] Repeat the process for the loading control antibody.
-
Detection and Analysis: Add the chemiluminescent substrate and capture the signal using an imaging system.[1] Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control band intensity. Calculate the percentage of protein degradation relative to the vehicle-treated control.
Ternary Complex Formation Assay (e.g., TR-FRET)
Proximity-based assays like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) can be used to demonstrate the formation of the ternary complex.[2]
Materials:
-
Purified recombinant target protein (e.g., with a His-tag)
-
Purified recombinant CRBN/DDB1 complex (e.g., with a GST-tag)
-
PROTAC compound
-
Fluorescently labeled anti-His antibody (donor fluorophore)
-
Fluorescently labeled anti-GST antibody (acceptor fluorophore)
-
Assay buffer
-
Microplate reader capable of TR-FRET measurements
Procedure:
-
Assay Setup: In a microplate, combine the purified target protein, the CRBN/DDB1 complex, and the PROTAC at various concentrations in the assay buffer.
-
Antibody Addition: Add the fluorescently labeled anti-His and anti-GST antibodies to the wells.
-
Incubation: Incubate the plate at room temperature for a specified time to allow for complex formation and antibody binding.
-
Measurement: Measure the TR-FRET signal using a microplate reader. An increased FRET signal indicates the proximity of the donor and acceptor fluorophores, and thus the formation of the ternary complex.
-
Data Analysis: Plot the TR-FRET signal as a function of the PROTAC concentration to determine the concentration required for half-maximal complex formation (EC50).
Visualizations
Signaling Pathway
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow
Caption: Western blot experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. Targeted Protein Degradation using Proteolysis-Targeted Chimeras | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Thalidomide-O-amido-C6-NH2 Hydrochloride: A Technical Guide for Cereblon-Mediated Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide-O-amido-C6-NH2 hydrochloride is a synthetic ligand-linker conjugate that plays a pivotal role in the development of Proteolysis Targeting Chimeras (PROTACs). This molecule incorporates the well-characterized cereblon (CRBN) ligand, thalidomide (B1683933), appended with a C6 amino linker. As a key component of the Cullin-RING E3 ubiquitin ligase 4 (CRL4-CRBN) complex, cereblon acts as a substrate receptor. By binding to cereblon, this compound serves as a crucial anchor for PROTACs, enabling the recruitment of this E3 ligase to a specific protein of interest, ultimately leading to its ubiquitination and subsequent degradation by the proteasome. This technical guide provides an in-depth overview of its mechanism of action, quantitative binding data for analogous compounds, detailed experimental protocols for its characterization, and visualizations of the relevant biological pathways and experimental workflows.
Data Presentation: Quantitative Binding Affinities of Cereblon Ligands
While specific binding affinity data for this compound is not extensively available in the public domain, the following tables summarize the binding affinities of thalidomide and its well-known derivatives to cereblon. This data serves as a critical benchmark for evaluating the engagement of novel thalidomide-based ligands.
Table 1: Binding Affinity of Thalidomide Analogs to Cereblon (CRBN)
| Compound | Assay Method | Binding Affinity (Kd) | Reference |
| Thalidomide | Isothermal Titration Calorimetry (ITC) | ~250 nM | [1] |
| Lenalidomide | Isothermal Titration Calorimetry (ITC) | 178 nM | [1] |
| Pomalidomide | Isothermal Titration Calorimetry (ITC) | 157 nM | [1] |
| (S)-Thalidomide | Biochemical Assays | ~10-fold higher affinity than (R)-thalidomide | [1] |
Table 2: Competitive Binding Data of Thalidomide Analogs to Cereblon (CRBN)
| Compound | Assay Method | Binding Affinity (IC50/Ki) | Reference |
| Lenalidomide | Competitive Binding | IC50: ~2 µM | [1] |
| Pomalidomide | Competitive Binding | IC50: ~2 µM | [1] |
| Lenalidomide | - | Ki: 177.80 nM | [1] |
| Pomalidomide | - | Ki: 156.60 nM | [1] |
| Pomalidomide | FRET-based competition assay | Ki: 2.1 µM | [2] |
Signaling Pathway and Mechanism of Action
This compound functions by hijacking the cellular ubiquitin-proteasome system. The thalidomide moiety binds to cereblon, a component of the CRL4-CRBN E3 ubiquitin ligase complex. In the context of a PROTAC, this binding event brings the E3 ligase into close proximity with a target protein, facilitating the transfer of ubiquitin from an E2 conjugating enzyme to the target. Polyubiquitination marks the target protein for recognition and degradation by the 26S proteasome.
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the binding and activity of this compound.
Isothermal Titration Calorimetry (ITC) for Binding Affinity Determination
ITC directly measures the heat changes that occur upon binding of a ligand to a protein, allowing for the determination of the dissociation constant (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).
Materials:
-
Purified recombinant human Cereblon (CRBN) protein (ideally as a complex with DDB1 for stability).
-
This compound.
-
ITC buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 0.5 mM TCEP). Ensure the buffer for the protein and ligand is identical.
-
Isothermal Titration Calorimeter.
Procedure:
-
Sample Preparation:
-
Prepare a 10-20 µM solution of the CRBN-DDB1 complex in the ITC buffer. Degas the solution thoroughly.
-
Prepare a 100-200 µM solution of this compound in the identical, degassed ITC buffer.
-
-
Instrument Setup:
-
Set the experimental temperature (e.g., 25 °C).
-
Load the CRBN-DDB1 solution into the sample cell.
-
Load the this compound solution into the injection syringe.
-
-
Titration:
-
Perform an initial small injection (e.g., 0.4 µL) to remove any air from the syringe tip, and discard this data point during analysis.
-
Follow with a series of 19-29 injections of 1-2 µL each, with sufficient time between injections for the signal to return to baseline.
-
-
Control Experiment:
-
Perform a control titration by injecting the ligand solution into the buffer-filled sample cell to determine the heat of dilution.
-
-
Data Analysis:
-
Subtract the heat of dilution from the experimental data.
-
Integrate the heat flow peaks to obtain the heat change per injection.
-
Plot the heat change against the molar ratio of ligand to protein and fit the data to a suitable binding model (e.g., one-site binding) to determine the Kd, n, and ΔH.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Competitive Binding Assay
TR-FRET is a highly sensitive method to measure binding in a competitive format. It relies on the transfer of energy from a long-lifetime donor fluorophore to an acceptor fluorophore when they are in close proximity.
Materials:
-
His-tagged CRBN-DDB1 complex.
-
Terbium (Tb)-labeled anti-His antibody (donor).
-
A fluorescently labeled thalidomide analog (tracer) that binds to CRBN (acceptor).
-
This compound.
-
TR-FRET assay buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 0.1% BSA).
-
Low-volume 384-well microplates.
-
A microplate reader capable of TR-FRET measurements.
Procedure:
-
Reagent Preparation:
-
Prepare a serial dilution of this compound in DMSO and then dilute into the assay buffer.
-
-
Assay Assembly:
-
In a 384-well plate, add the His-CRBN-DDB1 complex, the Tb-labeled anti-His antibody, and the fluorescent tracer at optimized concentrations.
-
Add the serially diluted this compound or a DMSO control.
-
-
Incubation:
-
Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes), protected from light.
-
-
Measurement:
-
Measure the TR-FRET signal on a compatible plate reader, recording the emission from both the donor and acceptor fluorophores.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (acceptor emission / donor emission).
-
Plot the TR-FRET ratio against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
PROTAC-Mediated Protein Degradation Assay (Western Blot)
This assay is used to confirm that a PROTAC constructed with this compound can induce the degradation of a specific target protein in a cellular context.
Materials:
-
A cell line that expresses the protein of interest (POI).
-
The PROTAC molecule synthesized using this compound.
-
Cell lysis buffer.
-
Primary antibodies against the POI and a loading control (e.g., GAPDH or β-actin).
-
Secondary antibodies conjugated to HRP.
-
Chemiluminescent substrate.
-
Western blotting equipment.
Procedure:
-
Cell Treatment:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of the PROTAC for a specified time (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash the cells with PBS and then lyse them with an appropriate lysis buffer containing protease inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and then incubate with the primary antibody against the POI, followed by the primary antibody for the loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
-
Detection and Analysis:
-
Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the POI signal to the loading control to determine the extent of protein degradation.
-
Conclusion
This compound is a valuable chemical tool for researchers engaged in the development of PROTACs and other chemical biology probes that leverage the cereblon E3 ligase complex. Its thalidomide core provides a reliable anchor to cereblon, while the C6 amine linker offers a versatile point of attachment for ligands targeting proteins of interest. The experimental protocols and reference data provided in this guide offer a comprehensive framework for the characterization and utilization of this important molecule in the exciting field of targeted protein degradation.
References
The Strategic Role of Thalidomide-O-amido-C6-NH2 Hydrochloride in PROTAC Design: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Thalidomide-O-amido-C6-NH2 hydrochloride, a critical building block in the development of Proteolysis Targeting Chimeras (PROTACs). We will delve into its core function in recruiting the E3 ubiquitin ligase Cereblon (CRBN), its application in PROTAC synthesis, and the key experimental protocols for characterizing the resulting protein degraders. This document is intended to serve as a valuable resource for researchers and scientists in the field of targeted protein degradation.
Introduction to this compound in PROTAC Technology
PROTACs are heterobifunctional molecules that offer a novel therapeutic modality by inducing the degradation of specific target proteins.[1] These molecules consist of a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[1] this compound is a pre-synthesized E3 ligase ligand-linker conjugate that simplifies the construction of PROTACs targeting the CRBN E3 ligase.[2][3]
The thalidomide (B1683933) moiety serves as the CRBN-binding element, while the 6-carbon (C6) alkyl linker provides a flexible spacer to connect to a POI ligand. The terminal primary amine (-NH2) group on the linker acts as a versatile chemical handle for conjugation.[3] The hydrochloride salt form may offer improved solubility and stability.[3] By utilizing this building block, researchers can streamline the synthesis of novel PROTACs for therapeutic development.
Mechanism of Action: CRBN-Mediated Protein Degradation
The fundamental role of the thalidomide moiety within a PROTAC is to hijack the CRBN E3 ubiquitin ligase complex.[4] This complex, which includes Cullin-4A (CUL4A), DDB1, and Roc1, is responsible for tagging substrate proteins with ubiquitin, marking them for degradation by the proteasome.[4][5] When a PROTAC incorporating this compound is introduced into a cell, it facilitates the formation of a ternary complex between the target protein and CRBN. This induced proximity leads to the poly-ubiquitination of the target protein and its subsequent degradation.[4][5]
Data Presentation: Quantitative Analysis
While specific quantitative data for PROTACs constructed using the precise this compound linker is not extensively available in public literature, the following tables provide representative data for thalidomide and its analogs, as well as for PROTACs utilizing similar linkers. This information serves as a valuable benchmark for anticipating the performance of PROTACs synthesized with the title compound.
Table 1: Binding Affinities of Thalidomide Analogs to CRBN
| Compound | Binding Affinity (Kd) | Assay Method | Reference |
| Thalidomide | ~250 nM | Competitive Titration | [6] |
| Pomalidomide | ~157 nM | Competitive Titration | [6] |
| Lenalidomide | ~178 nM | Competitive Titration | [6] |
Table 2: Representative Degradation Data for CRBN-based PROTACs
| PROTAC | Target Protein | Linker Type | DC50 | Dmax | Cell Line | Reference |
| dBET1 | BRD4 | PEG | 8 nM | >95% | MV4;11 | [7] |
| A1874 | BRD4 | Alkyl | 5 nM | >90% | 22Rv1 | [8] |
| PROTAC 3 | BRD4 | Not Specified | 0.1-1 µM | >90% | Not Specified | [8] |
| NU223612 | IDO1 | Thalidomide derivative | 0.3290 µM | >70% | U87 | [9] |
DC50: The concentration of the PROTAC that results in 50% degradation of the target protein.[9] Dmax: The maximum percentage of target protein degradation achieved.[9]
Experimental Protocols
Synthesis of a PROTAC using this compound
This protocol outlines a general procedure for conjugating a carboxylic acid-containing POI ligand to this compound via amide bond formation.
Materials:
-
This compound
-
POI-ligand-COOH (carboxylic acid functionalized POI ligand)
-
Peptide coupling reagent (e.g., HATU, HBTU)
-
Organic base (e.g., DIPEA, Et3N)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO)
-
Standard laboratory glassware and purification equipment (e.g., HPLC)
Procedure:
-
Dissolve this compound and the POI-ligand-COOH in the anhydrous solvent.
-
Add the organic base to neutralize the hydrochloride salt and activate the carboxylic acid.
-
Add the peptide coupling reagent to the reaction mixture.
-
Stir the reaction at room temperature until completion, monitoring by an appropriate method (e.g., LC-MS).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.
-
Purify the crude product by flash chromatography or preparative HPLC to obtain the final PROTAC.
Western Blot for Protein Degradation Assessment
This protocol details the steps to quantify the degradation of a target protein in cells treated with a PROTAC.
Materials:
-
Cell line expressing the POI
-
PROTAC of interest
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Plate cells at an appropriate density and treat with varying concentrations of the PROTAC for a desired time course. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Harvest the cells, wash with ice-cold PBS, and lyse using the lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Normalize the protein amounts, separate the proteins by SDS-PAGE, and transfer them to a membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer.
-
Incubate with the primary antibody against the POI.
-
Incubate with the primary antibody for the loading control.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
-
Detection: Develop the blot using a chemiluminescent substrate and visualize the bands.
-
Analysis: Quantify the band intensities and normalize the POI signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 and Dmax values.
In-vitro Ubiquitination Assay
This assay directly assesses the ability of a PROTAC to induce the ubiquitination of its target protein in a reconstituted system.
Materials:
-
Purified recombinant POI
-
Purified E1 ubiquitin-activating enzyme
-
Purified E2 ubiquitin-conjugating enzyme
-
Purified CRBN/DDB1 complex (E3 ligase)
-
Ubiquitin
-
ATP
-
PROTAC of interest
-
Ubiquitination reaction buffer
-
SDS-PAGE and Western blot reagents
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the E1, E2, CRBN/DDB1, POI, ubiquitin, and ATP in the ubiquitination buffer.
-
PROTAC Addition: Add the PROTAC to the reaction mixture. Include a vehicle control (DMSO).
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours).
-
Quenching: Stop the reaction by adding SDS-PAGE loading buffer.
-
Analysis: Analyze the reaction products by Western blot using an antibody against the POI. The appearance of higher molecular weight bands or a smear above the unmodified POI band indicates poly-ubiquitination.
Conclusion
This compound is a valuable and versatile building block for the synthesis of CRBN-recruiting PROTACs. Its pre-synthesized nature, incorporating both the E3 ligase ligand and a functionalized linker, accelerates the development of novel protein degraders. While specific quantitative data for this exact molecule is limited in the public domain, the provided protocols and representative data for analogous compounds offer a strong foundation for researchers to design, synthesize, and characterize potent and selective PROTACs for a wide range of therapeutic targets. Rigorous experimental validation, as outlined in this guide, is crucial for advancing these innovative molecules towards clinical applications.
References
- 1. Degrader Design and Synthesis | PROTAC Service | MtoZ Biolabs [mtoz-biolabs.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Efficient Synthesis of Immunomodulatory Drug Analogues Enables Exploration of Structure Degradation Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ligand-mediated protein degradation reveals functional conservation among sequence variants of the CUL4-type E3 ligase substrate receptor cereblon - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
A Technical Guide to Thalidomide-O-amido-C6-NH2 Hydrochloride: A Key Building Block for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Thalidomide-O-amido-C6-NH2 hydrochloride (CAS Number: 2376990-31-5), a crucial E3 ligase ligand-linker conjugate employed in the development of Proteolysis Targeting Chimeras (PROTACs). This document details its chemical properties, its central role in the PROTAC mechanism of action, and comprehensive experimental protocols for its application in targeted protein degradation studies.
Core Compound Data
This compound is a synthetic molecule that incorporates the thalidomide (B1683933) scaffold, which binds to the Cereblon (CRBN) E3 ubiquitin ligase, connected to a six-carbon alkyl linker with a terminal amine group. This terminal amine allows for the conjugation of a ligand that targets a specific protein of interest, thereby forming a PROTAC.
| Property | Value | Source |
| CAS Number | 2376990-31-5 | [1] |
| Molecular Formula | C21H27ClN4O6 | N/A |
| Molecular Weight | 466.92 g/mol | N/A |
| Appearance | White to off-white solid | N/A |
| Application | E3 Ligase Ligand-Linker Conjugate for PROTAC Synthesis | [1][2] |
Mechanism of Action: The PROTAC Pathway
PROTACs are heterobifunctional molecules that hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively degrade target proteins.[2][3] A PROTAC synthesized using this compound functions by inducing the proximity of the target protein and the Cereblon E3 ligase.
The thalidomide moiety of the PROTAC binds to Cereblon, a substrate receptor of the CUL4-DDB1-RBX1 E3 ubiquitin ligase complex.[4] This binding event brings the entire E3 ligase machinery into close proximity with the target protein, which is bound by the other ligand of the PROTAC. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome.[5]
Caption: Signaling pathway of PROTAC-mediated protein degradation via Cereblon recruitment.
Experimental Protocols
The following are detailed methodologies for key experiments involving the use of PROTACs synthesized from this compound.
PROTAC Synthesis: Conjugation of Target Ligand
This protocol outlines a general procedure for the amide coupling of a carboxylic acid-functionalized target protein ligand to the primary amine of this compound.
Materials:
-
This compound
-
Target protein ligand with a carboxylic acid functional group
-
Coupling reagent (e.g., HATU, HBTU)
-
Non-nucleophilic base (e.g., DIPEA)
-
Anhydrous DMF
-
Reaction vessel and magnetic stirrer
-
Standard work-up and purification reagents (e.g., ethyl acetate, saturated sodium bicarbonate, brine, anhydrous sodium sulfate)
-
Purification system (e.g., flash chromatography or preparative HPLC)
Procedure:
-
Dissolve the carboxylic acid-functionalized target ligand in anhydrous DMF.
-
Add the coupling reagent (1.2 equivalents) and DIPEA (3 equivalents) to the solution and stir for 10 minutes at room temperature.
-
Add this compound (1 equivalent) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography or preparative HPLC to obtain the final PROTAC.
Western Blot Analysis of Target Protein Degradation
This protocol is for quantifying the degradation of the target protein in cultured cells after treatment with the synthesized PROTAC.[3][6]
Materials:
-
Cultured cells expressing the target protein
-
Synthesized PROTAC
-
DMSO (vehicle control)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC (e.g., 1, 10, 100, 1000 nM) and a vehicle control (DMSO) for a predetermined time (e.g., 24 hours).[6]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.[6]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[6]
-
SDS-PAGE and Transfer: Normalize the protein amounts, prepare the samples with Laemmli buffer, and separate the proteins by SDS-PAGE. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[3]
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against the target protein overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[3][6]
-
Detection: After further washing, apply the ECL substrate and capture the chemiluminescent signal using an imaging system.[6]
-
Analysis: Quantify the band intensities and normalize the target protein level to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control.[3]
Caption: Experimental workflow for Western Blot analysis of PROTAC-mediated protein degradation.
Cell Viability Assay
This protocol assesses the cytotoxic effects of the PROTAC on cultured cells.
Materials:
-
Cultured cells
-
Synthesized PROTAC
-
Cell culture medium
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin-based assays)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells at an appropriate density in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the PROTAC and a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measurement: Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.
-
Analysis: Normalize the data to the vehicle-treated control and plot the cell viability against the PROTAC concentration to determine the IC50 value.
Conclusion
This compound is a versatile and indispensable tool for researchers engaged in the development of PROTAC-based therapeutics. Its ability to effectively recruit the Cereblon E3 ligase provides a robust platform for the targeted degradation of a wide array of proteins implicated in various diseases. The experimental protocols outlined in this guide offer a solid foundation for the synthesis, characterization, and biological evaluation of novel PROTACs derived from this key building block. As the field of targeted protein degradation continues to expand, the utility of well-defined and readily available E3 ligase ligand-linkers like this compound will undoubtedly grow in significance.
References
The Discovery of Cereblon: Unmasking the Enigmatic Target of Thalidomide
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
For over half a century, the precise molecular target of thalidomide (B1683933)—a drug of dual legacy, infamous for its teratogenic effects and celebrated for its therapeutic efficacy in treating leprosy and multiple myeloma—remained one of the most compelling enigmas in pharmacology. The mystery was finally solved in 2010 with the landmark identification of Cereblon (CRBN) as the primary binding protein. This discovery not only elucidated the mechanisms behind thalidomide's tragic and therapeutic actions but also catalyzed a paradigm shift in drug development, giving rise to the field of targeted protein degradation. This technical guide provides an in-depth exploration of the core science behind this pivotal discovery, detailing the experimental methodologies, presenting key quantitative data, and illustrating the intricate molecular pathways.
The Breakthrough: Pinpointing Cereblon with Affinity Chromatography
The seminal work that identified CRBN as the direct target of thalidomide was pioneered by Ito et al. in 2010.[1][2][3][4] The researchers employed a sophisticated affinity chromatography technique to isolate thalidomide-binding proteins from cellular extracts. This elegant approach was the key to unlocking the long-standing mystery.
Experimental Protocol: Affinity-Based Target Identification
The protocol below outlines the key steps involved in the affinity chromatography workflow used to isolate and identify Cereblon.
-
Probe Synthesis and Immobilization:
-
Synthesis: A thalidomide derivative containing a carboxylic acid linker was synthesized to enable immobilization.
-
Immobilization: The derivative was covalently conjugated to ferrite-glycidyl methacrylate (B99206) (FG) magnetic beads, creating the "bait" for the affinity purification.[4][5]
-
-
Preparation of Cell Lysate:
-
Cell Culture: Human cell lines (e.g., HeLa, 293T) were cultured under standard conditions.
-
Lysis: Cells were harvested and lysed in a non-denaturing buffer (e.g., a buffer containing 0.5% Nonidet P-40, 50 mM Tris-HCl pH 7.5, 150 mM NaCl, supplemented with protease inhibitors) to release cellular proteins while maintaining their native conformation.
-
Clarification: The lysate was centrifuged at high speed to pellet cellular debris, yielding a clarified supernatant containing soluble proteins.
-
-
Affinity Purification:
-
Incubation: The clarified cell lysate was incubated with the thalidomide-conjugated FG beads, typically for several hours at 4°C with gentle rotation, to allow for the binding of target proteins.
-
Washing: The beads were extensively washed with lysis buffer to remove non-specifically bound proteins.
-
Elution: The specifically bound proteins were eluted from the beads. This can be achieved by competitive elution, using a high concentration of free thalidomide to displace the bound proteins, or by using a denaturing buffer (e.g., SDS-PAGE sample buffer).
-
-
Protein Identification by Mass Spectrometry:
-
Separation: The eluted proteins were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Analysis: Protein bands unique to the thalidomide bead pulldown (compared to control beads) were excised, subjected to in-gel trypsin digestion, and the resulting peptides were analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identification: The peptide fragmentation patterns were matched against protein databases to identify Cereblon (CRBN) and its associated partner, Damaged DNA Binding Protein 1 (DDB1), as the primary specific interactors.[5]
-
Data Presentation: Key Proteins Identified
The affinity purification and mass spectrometry analysis consistently identified two key proteins specifically retained by the thalidomide-functionalized beads.
| Protein Identified | Molecular Weight (approx.) | Significance |
| Cereblon (CRBN) | ~51 kDa | The direct and primary binding target of thalidomide. |
| DDB1 | ~127 kDa | A known binding partner of CRBN, co-purified as part of the E3 ligase complex.[5] |
Validation: Confirming the Thalidomide-Cereblon Interaction
Following its initial identification, a series of rigorous biochemical and cellular assays were performed to validate that CRBN is indeed the direct and functionally relevant target of thalidomide and its potent immunomodulatory drug (IMiD) analogs, lenalidomide (B1683929) and pomalidomide.
Biophysical Confirmation of Direct Binding
Techniques such as fluorescence-based thermal shift assays confirmed a direct physical interaction. The binding of a ligand like thalidomide stabilizes the protein, increasing the temperature required to denature it.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm target engagement in an intact cellular environment.
-
Cell Treatment: Culture target cells (e.g., MM.1S multiple myeloma cells) and treat one group with the compound of interest (e.g., 10 µM pomalidomide) and a control group with vehicle (DMSO) for 1-2 hours.[6]
-
Heating: Harvest, wash, and resuspend the cells in a buffered saline solution. Aliquot the cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 64°C) for 3 minutes using a thermal cycler.[6]
-
Cell Lysis: Lyse the cells via freeze-thaw cycles.
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to separate the soluble protein fraction (supernatant) from the aggregated, denatured protein fraction (pellet).
-
Detection: Analyze the amount of soluble CRBN remaining in the supernatant at each temperature by Western blotting. A shift in the melting curve to higher temperatures in the drug-treated samples indicates target stabilization and therefore, direct binding.[7]
Data Presentation: Quantitative Binding Affinities
The strength of the interaction between IMiDs and the CRBN-DDB1 complex has been quantified using various biophysical methods, yielding dissociation constants (Kd). A lower Kd value signifies a higher binding affinity.
| Compound | Binding Affinity (Kd) to CRBN-DDB1 | Method |
| Thalidomide | ~250 nM | Fluorescence Polarization[7] |
| Lenalidomide | ~178 nM | Fluorescence Polarization[7] |
| Pomalidomide | ~157 nM | Fluorescence Polarization[7] |
Note: Reported values can vary based on the specific assay conditions and constructs used.[8]
Functional Validation via Genetic Approaches
To prove that CRBN is essential for the anti-cancer effects of IMiDs, researchers used genetic techniques like RNA interference (shRNA) and CRISPR-Cas9 to knock down or knock out the CRBN gene in multiple myeloma cell lines.
Experimental Protocol: CRISPR-Cas9 Knockout and Viability Assay
-
CRBN Knockout Generation: Transduce a multiple myeloma cell line (e.g., MM.1S) with a lentiviral vector carrying the Cas9 nuclease and a guide RNA (sgRNA) targeting an exon of the CRBN gene.
-
Clonal Selection: Select and expand single-cell clones.
-
Validation: Confirm the absence of CRBN protein expression in knockout clones via Western blotting.
-
Viability Assay: Seed both wild-type (WT) and CRBN knockout (KO) cells in multi-well plates. Treat the cells with a serial dilution of an IMiD (e.g., lenalidomide or pomalidomide) for 3-5 days.
-
Data Acquisition: Measure cell viability using a colorimetric assay (e.g., MTT or CellTiter-Glo). Calculate the half-maximal inhibitory concentration (IC50), which is the drug concentration required to inhibit cell growth by 50%.
Data Presentation: CRBN-Dependent Anti-proliferative Activity
The results from these experiments were unequivocal: cells lacking CRBN become highly resistant to IMiDs, demonstrating that CRBN is the essential mediator of their anti-myeloma activity.[9][10]
| Cell Line | Compound | IC50 (Wild-Type) | IC50 (CRBN Knockout) |
| MM.1S | Lenalidomide | ~1 µM | > 10 µM (Resistant) |
| MM.1S | Pomalidomide | ~0.1 µM | > 1 µM (Resistant) |
Note: Specific IC50 values are representative and can vary between studies.
The Mechanism of Action: A "Molecular Glue"
The discovery of CRBN as the target revealed a novel pharmacological mechanism. CRBN is a substrate receptor for the Cullin 4-RING E3 ubiquitin ligase complex (CRL4^CRBN).[1][7][11] This complex normally tags specific proteins with ubiquitin, marking them for destruction by the proteasome.
Thalidomide and its analogs do not inhibit this E3 ligase. Instead, they act as a "molecular glue," binding to a hydrophobic pocket in CRBN and altering its substrate-binding surface.[12][13] This drug-bound surface can now recognize and recruit proteins, termed "neosubstrates," that the CRL4^CRBN complex does not normally target for degradation.[14][15]
Downstream Effects: Neosubstrate Degradation Dictates Clinical Outcome
The specific neosubstrates degraded by the drug-bound CRL4^CRBN complex determine the ultimate biological and clinical effects, explaining both the therapeutic efficacy and the teratogenicity of thalidomide.
-
Therapeutic Effects (Anti-Myeloma): In multiple myeloma, the degradation of two lymphoid transcription factors, Ikaros (IKZF1) and Aiolos (IKZF3) , is paramount.[12][15] The loss of these factors is cytotoxic to myeloma cells.
-
Teratogenic Effects: The devastating birth defects are primarily caused by the degradation of other neosubstrates, most notably the transcription factor SALL4 .[16][17] Loss of SALL4 during embryonic development disrupts limb formation, mirroring the defects seen in thalidomide embryopathy.[16]
Data Presentation: Neosubstrate Degradation Potency
The efficiency with which different IMiDs induce the degradation of specific neosubstrates can be quantified by the DC50 (concentration for 50% of maximal degradation).
| Compound | Neosubstrate | DC50 (in MM.1S cells) |
| Pomalidomide | Aiolos (IKZF3) | ~8.7 nM |
| Lenalidomide | Aiolos (IKZF3) | ~450 nM |
| Thalidomide | SALL4 | Effective at µM concentrations |
Note: Data is compiled from multiple sources and serves as a relative comparison.[18][19]
References
- 1. Identification of a primary target of thalidomide teratogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Identification of a Primary Target of Thalidomide Teratogenicity | Semantic Scholar [semanticscholar.org]
- 4. bastiani.biology.utah.edu [bastiani.biology.utah.edu]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. spring8.or.jp [spring8.or.jp]
- 12. Structure of the human Cereblon-DDB1-lenalidomide complex reveals basis for responsiveness to thalidomide analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cancer therapies based on targeted protein degradation — lessons learned with lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 15. Novel immunomodulatory drugs and neo-substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. SALL4 mediates teratogenicity as a thalidomide-dependent cereblon substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Thalidomide promotes degradation of SALL4, a transcription factor implicated in Duane Radial Ray syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Physicochemistry of Cereblon Modulating Drugs Determines Pharmacokinetics and Disposition - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Efficient Synthesis of Immunomodulatory Drug Analogues Enables Exploration of Structure Degradation Relationships - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Targeted Protein Degradation Using Thalidomide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease-causing proteins that have been historically considered "undruggable." This approach utilizes small molecules to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate proteins of interest. At the forefront of this technology are molecular glues and proteolysis-targeting chimeras (PROTACs), with thalidomide (B1683933) and its derivatives playing a pivotal role in their development.
This technical guide provides a comprehensive overview of the core principles of targeted protein degradation mediated by thalidomide derivatives. It delves into the mechanism of action, key molecular players, quantitative parameters for efficacy, and detailed experimental protocols for researchers in the field of drug discovery and development.
The Molecular Mechanism of Action
Thalidomide and its analogs, including lenalidomide (B1683929) and pomalidomide, function as "molecular glues." They mediate the interaction between the E3 ubiquitin ligase Cereblon (CRBN) and specific "neosubstrates," which are not the native targets of CRBN. This induced proximity leads to the ubiquitination of the neosubstrate, marking it for degradation by the 26S proteasome.[1][2][3]
The core of this mechanism is the CRL4-CRBN E3 ubiquitin ligase complex, which consists of Cullin-4 (CUL4), DNA damage-binding protein 1 (DDB1), RING-box protein 1 (RBX1), and the substrate receptor CRBN.[1][4][5] Thalidomide derivatives bind to a specific pocket in CRBN, altering its surface and creating a novel interface for the recruitment of neosubstrates.[6]
The selection of neosubstrates is dependent on the specific chemical structure of the thalidomide derivative. This has been a critical factor in both the therapeutic effects and the tragic teratogenicity associated with thalidomide. Key neosubstrates include:
-
Ikaros (IKZF1) and Aiolos (IKZF3): These are lymphoid transcription factors whose degradation is linked to the anti-myeloma effects of lenalidomide and pomalidomide.[7][8]
-
Casein Kinase 1α (CK1α): Degradation of CK1α is associated with the therapeutic effect of lenalidomide in myelodysplastic syndromes with a 5q deletion.
-
GSPT1 (G1 to S phase transition 1): This translation termination factor is a neosubstrate for the newer cereblon E3 ligase modulator (CELMoD) CC-885, which has shown potent anti-tumor activity.[9][10]
-
SALL4: The degradation of this transcription factor has been linked to the teratogenic effects of thalidomide.
The ability to modulate the neosubstrate profile by modifying the thalidomide scaffold is a key area of research in the development of safer and more potent targeted protein degraders.
Quantitative Analysis of Thalidomide Derivative Activity
The efficacy of thalidomide derivatives as protein degraders is quantified by several key parameters. These metrics are crucial for comparing the potency and effectiveness of different compounds.
Binding Affinity to Cereblon (CRBN)
The initial step in the mechanism of action is the binding of the thalidomide derivative to CRBN. The strength of this interaction is measured by the dissociation constant (Kd). A lower Kd value indicates a higher binding affinity.
| Compound | CRBN Binding Affinity (Kd) | Assay Method |
| Thalidomide | ~250 nM | Not Specified |
| Lenalidomide | ~178 nM | Not Specified |
| Pomalidomide | ~157 nM | Not Specified |
| Iberdomide (CC-220) | Higher affinity than lenalidomide and pomalidomide | Not Specified |
| CC-885 | Not specified in the provided results | Not Specified |
| CC-92480 (Mezigdomide) | Higher binding capacity than traditional immunomodulatory agents | Not Specified |
Degradation Potency (DC50) and Efficacy (Dmax)
The cellular activity of a degrader is determined by its DC50 and Dmax values.
-
DC50 (Half-maximal Degradation Concentration): The concentration of the compound that results in 50% degradation of the target protein. A lower DC50 value indicates greater potency.
-
Dmax (Maximum Degradation): The maximum percentage of the target protein that can be degraded by the compound.
| Compound | Target Protein | Cell Line | DC50 | Dmax |
| Pomalidomide | IKZF1 | Not Specified | 8.7 nM | >95% |
| Pomalidomide | IKZF3 | Mino | 54 nM | Not Specified |
| CC-885 | GSPT1 | Not Specified | 2.1 nM | Not Specified |
| CC-92480 (Mezigdomide) | IKZF1/IKZF3 | Not Specified | Potent degradation | Profound and rapid breakdown |
| Exemplified Compound PS-2 | IKZF1 | HEK-293T17 (nLuc-labeled) | 0.2 nM | 97% |
| Exemplified Compound PS-2 | IKZF3 | HEK-293T17 (nLuc-labeled) | 0.1 nM | 98% |
| Exemplified Compound PS-2 | IKZF1 | Mino | 28 nM | 99% |
| Exemplified Compound PS-2 | IKZF3 | Mino | 2.5 nM | 99% |
Signaling Pathway and Experimental Workflows
Visualizing the molecular interactions and experimental processes is essential for a clear understanding of targeted protein degradation. The following diagrams were generated using the Graphviz DOT language to illustrate the core signaling pathway and a general experimental workflow.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the characterization of thalidomide derivative-mediated protein degradation.
Protocol 1: CRBN Binding Affinity - Homogeneous Time-Resolved Fluorescence (HTRF) Assay
This protocol outlines a competitive binding assay to determine the affinity of a test compound for CRBN.
Materials:
-
GST-tagged human CRBN protein
-
Thalidomide-Red tracer
-
Anti-GST antibody labeled with Europium cryptate
-
Test compounds
-
Assay buffer
-
384-well low volume white plates
Procedure:
-
Compound Plating: Dispense serial dilutions of test compounds into the wells of a 384-well plate. Include a vehicle control (e.g., DMSO).
-
Protein Addition: Add a solution of GST-tagged CRBN protein to each well.
-
HTRF Reagent Addition: Add a pre-mixed solution of the anti-GST Europium cryptate antibody and the Thalidomide-Red tracer to each well.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 1-3 hours), protected from light.
-
Signal Reading: Read the plate on an HTRF-compatible plate reader, measuring the emission at 665 nm (acceptor) and 620 nm (donor).
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and plot it against the compound concentration. Determine the IC50 value, which can be converted to a Ki or Kd value to represent binding affinity.
Protocol 2: Quantification of Protein Degradation - Western Blot
This protocol describes the use of Western blotting to measure the reduction in the level of a target protein following treatment with a degrader.
Materials:
-
Cell culture reagents and appropriate cell line
-
Thalidomide derivative compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody specific to the target protein
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Seed cells in culture plates and treat with a dose-response of the thalidomide derivative for a specified time (e.g., 4, 8, 16, or 24 hours). Include a vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentrations of all samples. Add Laemmli sample buffer and boil to denature the proteins. Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer.
-
Incubate the membrane with the primary antibody for the target protein.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
Protocol 3: Advanced Protein Degradation Kinetics - CRISPR/HiBiT Live-Cell Assay
This protocol details a bioluminescence-based method for real-time monitoring of protein degradation kinetics in living cells.
Materials:
-
CRISPR/Cas9-edited cell line with the target protein endogenously tagged with HiBiT
-
LgBiT protein (can be delivered via transient transfection, stable expression, or BacMam)
-
Nano-Glo® Endurazine™ Live Cell Substrate
-
Thalidomide derivative compound
-
White, clear-bottom 96-well or 384-well plates
-
Luminometer with kinetic read capabilities
Procedure:
-
Cell Plating: Seed the CRISPR-HiBiT edited cells in the assay plates.
-
LgBiT Delivery (if not stably expressed): Introduce the LgBiT protein into the cells and allow for expression.
-
Substrate Addition: Add the Nano-Glo® Endurazine™ Live Cell Substrate to the cells and incubate to allow the signal to stabilize.
-
Compound Addition: Add serial dilutions of the thalidomide derivative to the wells.
-
Kinetic Measurement: Immediately begin measuring the luminescent signal at regular intervals over a desired time course (e.g., 24 hours) using a plate-based luminometer maintained at 37°C and 5% CO2.
-
Data Analysis: Plot the luminescence signal over time for each compound concentration. From these kinetic curves, you can calculate the degradation rate (kdeg), Dmax, and time-dependent DC50 values.
Conclusion
The field of targeted protein degradation using thalidomide derivatives is rapidly evolving, offering exciting new avenues for therapeutic intervention. A thorough understanding of the underlying molecular mechanisms, coupled with robust and quantitative experimental methodologies, is paramount for the successful development of novel degraders. This technical guide provides a foundational framework for researchers to design, execute, and interpret experiments in this dynamic area of drug discovery. As our knowledge of the intricate interactions within the CRL4-CRBN system expands, so too will our ability to rationally design the next generation of highly selective and potent protein degraders.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Figure 4. Schematic model of CRBN-directed cullin 4 ring E3 ubiquitin ligase complex (CRL4) action after binding of IMiDs to CRBN. CRBN forms an E3 ubiquitin ligase complex with three other proteins-damaged DNA binding protein 1 (DDB1), cullin 4 (CUL4), and regulator of cullins 1 (Roc1). IMiDs binding to CRBN results in the selective ubiquitination and proteasomal degradation of Ikaros family zinc finger transcription factors IKZF1 and IKZF3. This degradation decreases interferon regulatory factor 4 (IRF4) in plasma cells and increases IL-2 expression in T cells : Cereblon and Its Role in the Treatment of Multiple Myeloma by Lenalidomide or Pomalidomide : Science and Education Publishing [pubs.sciepub.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of a potent BTK and IKZF1/3 triple degrader through reversible covalent BTK PROTAC development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Patterns of substrate affinity, competition, and degradation kinetics underlie biological activity of thalidomide analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A novel cereblon modulator recruits GSPT1 to the CRL4(CRBN) ubiquitin ligase - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Thalidomide-O-amido-C6-NH2 Hydrochloride in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of small molecules that co-opt the cell's natural protein degradation machinery to eliminate specific proteins of interest (POIs).[1] These heterobifunctional molecules consist of a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2][3] By bringing the POI and the E3 ligase into close proximity, PROTACs facilitate the ubiquitination of the POI, marking it for degradation by the proteasome.[2][]
Thalidomide (B1683933) and its analogs are well-established ligands for the Cereblon (CRBN) E3 ubiquitin ligase.[5] Thalidomide-O-amido-C6-NH2 hydrochloride is a key building block in PROTAC synthesis, providing a thalidomide moiety for CRBN recruitment and a 6-carbon alkyl linker with a terminal amine for conjugation to a POI ligand.[6] This document provides detailed application notes and protocols for the use of this compound in the synthesis and evaluation of PROTACs.
Physicochemical Properties
| Property | Value |
| Chemical Formula | C₂₁H₂₈ClN₅O₅ |
| Molecular Weight | 481.93 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO and DMF |
PROTAC Synthesis: Amide Coupling Protocol
This protocol describes the conjugation of this compound to a POI ligand containing a carboxylic acid functional group via amide bond formation.
Materials and Reagents
-
This compound
-
POI ligand with a carboxylic acid (POI-COOH)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a similar peptide coupling reagent
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
HPLC-grade solvents (acetonitrile, water, trifluoroacetic acid) for purification
-
Analytical instruments: LC-MS and NMR for characterization
Experimental Procedure
-
Preparation of Reactants:
-
Dissolve the POI-COOH (1.0 equivalent) in a minimal amount of anhydrous DMF in a clean, dry reaction vial under an inert atmosphere (e.g., nitrogen or argon).
-
In a separate vial, prepare a solution of this compound (1.1 equivalents) and DIPEA (2.2 equivalents) in anhydrous DMF. The DIPEA is used to neutralize the hydrochloride salt and to act as a base in the coupling reaction.
-
-
Coupling Reaction:
-
To the solution of POI-COOH, add HATU (1.2 equivalents) and stir for 15-30 minutes at room temperature to activate the carboxylic acid.
-
Slowly add the solution of Thalidomide-O-amido-C6-NH2 and DIPEA to the activated POI-COOH solution.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS to confirm the formation of the desired PROTAC product and the consumption of starting materials.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction by adding water.
-
Filter the resulting solution to remove any solids.
-
Purify the crude PROTAC from the aqueous DMF mixture using reverse-phase preparative HPLC. A typical gradient would be from 10% to 90% acetonitrile (B52724) in water with 0.1% trifluoroacetic acid.
-
Collect the fractions containing the pure PROTAC.
-
-
Characterization and Storage:
-
Confirm the identity and purity of the final PROTAC using LC-MS and NMR spectroscopy.
-
Lyophilize the pure fractions to obtain the final product as a solid.
-
Store the purified PROTAC at -20°C or -80°C for long-term stability. For short-term use, a stock solution in DMSO can be prepared and stored at -20°C.[7]
-
Experimental Workflows
PROTAC Synthesis Workflow
Caption: Workflow for the synthesis of a thalidomide-based PROTAC.
PROTAC Evaluation Workflow
Caption: Workflow for evaluating PROTAC-mediated protein degradation.
Quantitative Data for Thalidomide-Based PROTACs
The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum percentage of protein degradation (Dmax). The following table provides representative data for thalidomide-based PROTACs targeting various proteins. Note that linker length and composition can significantly impact PROTAC performance.
| Target Protein | E3 Ligase Ligand | Linker Type/Length | DC50 | Dmax | Cell Line |
| BRD4 | Pomalidomide | PEG/Alkyl | < 1 nM | > 98% | 22Rv1 |
| BTK | Thalidomide | Alkyl | ~5 nM | > 90% | MOLM-14 |
| ERRα | Thalidomide | Alkyl | 33 nM | > 95% | MCF7 |
| BRAFV600E | Vemurafenib | Not Specified | Potent Degradation | > 90% | A375 |
| BTK | Ibrutinib (covalent) | Not Specified | 136 nM | 88% | Not Specified |
Signaling Pathway: PROTAC Targeting the RAS-ERK Pathway
The RAS-ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Mutations in this pathway, particularly in BRAF, are common drivers of cancer.[2][8] PROTACs can be designed to target and degrade key components of this pathway, such as mutant BRAF, thereby inhibiting downstream signaling and cancer cell growth.[9]
Caption: PROTAC-mediated degradation of RAF in the RAS-ERK pathway.
Handling and Storage
-
This compound: Store the solid compound at -20°C, protected from light and moisture.
-
PROTAC Stock Solutions: Prepare stock solutions in anhydrous DMSO. Aliquot into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[7]
-
Safety Precautions: Thalidomide and its analogs are known teratogens. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, in a well-ventilated area or chemical fume hood. Pregnant individuals or those who may become pregnant should not handle this compound.
Conclusion
This compound is a versatile and valuable building block for the synthesis of CRBN-recruiting PROTACs. The protocols and information provided in these application notes offer a comprehensive guide for researchers in the field of targeted protein degradation. Successful PROTAC development relies on careful optimization of the linker and thorough biological evaluation to achieve potent and selective degradation of the protein of interest.
References
- 1. enamine.net [enamine.net]
- 2. Proteolysis-targeting chimeras (PROTACs) in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solid-phase synthesis for thalidomide-based proteolysis-targeting chimeras (PROTAC). | Semantic Scholar [semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Functional characterization of a PROTAC directed against BRAF mutant V600E - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Conjugating Thalidomide-O-amido-C6-NH2 to a Protein of Interest
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide (B1683933) and its analogs are a class of immunomodulatory drugs that have garnered significant interest in drug development, particularly for their use in Proteolysis Targeting Chimeras (PROTACs).[1][2] These molecules function by recruiting the E3 ubiquitin ligase Cereblon (CRBN), a key component of the CUL4-RBX1-DDB1-CRBN (CRL4-CRBN) E3 ubiquitin ligase complex, to a protein of interest, thereby inducing its ubiquitination and subsequent degradation by the proteasome.[3][4][5] The hydrochloride salt of Thalidomide-O-amido-C6-NH2 provides a versatile building block for such applications, featuring a terminal primary amine that can be readily conjugated to proteins.
This document provides a detailed protocol for the covalent conjugation of Thalidomide-O-amido-C6-NH2 hydrochloride to a protein of interest using the widely employed 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS) crosslinking chemistry.[6] This method facilitates the formation of a stable amide bond between the primary amine of the thalidomide linker and carboxyl groups on the protein.
Principle of the Reaction
The conjugation process is a two-step reaction:
-
Activation of Carboxyl Groups: EDC activates the carboxyl groups (-COOH) on the protein of interest (e.g., on aspartic or glutamic acid residues) to form a highly reactive O-acylisourea intermediate.[6][7]
-
Formation of a Stable NHS Ester and Amine Reaction: This intermediate can react directly with the primary amine of the Thalidomide-O-amido-C6-NH2. However, to improve efficiency and stability of the reactive intermediate in an aqueous environment, NHS is added to convert the O-acylisourea intermediate into a more stable amine-reactive NHS ester. This NHS ester then readily reacts with the primary amine of the thalidomide derivative to form a stable amide bond.[6][7]
Data Presentation
Table 1: Recommended Reagent Concentrations and Molar Ratios
| Reagent | Stock Concentration | Molar Excess (relative to Protein) | Final Concentration (in reaction) |
| Protein of Interest | 1-10 mg/mL | 1x | 1-10 mg/mL |
| EDC | 10 mg/mL (freshly prepared) | 10-50x | ~2-10 mM |
| NHS | 10 mg/mL (freshly prepared) | 20-100x | ~5-20 mM |
| Thalidomide-O-amido-C6-NH2 HCl | 10 mg/mL in DMSO | 20-100x | Variable |
Note: The optimal molar ratios may vary depending on the protein of interest and the number of available carboxyl groups. It is recommended to perform initial optimization experiments. A higher excess of NHS can lead to a faster reaction and higher yield.[8]
Table 2: Typical Reaction Parameters
| Parameter | Recommended Condition | Notes |
| Activation Step | ||
| pH | 4.5 - 6.0 | MES buffer is ideal as it does not contain amines or carboxylates that can interfere with the reaction.[7] |
| Temperature | Room Temperature (20-25°C) | |
| Duration | 15 - 30 minutes | |
| Conjugation Step | ||
| pH | 7.2 - 8.5 | Phosphate-buffered saline (PBS) is a suitable buffer for this step. The pH is raised to facilitate the reaction with the primary amine.[7] |
| Temperature | Room Temperature (20-25°C) | Can be performed at 4°C overnight for sensitive proteins. |
| Duration | 2 hours to overnight | Reaction progress can be monitored by SDS-PAGE or mass spectrometry. |
Experimental Protocols
Materials and Reagents
-
Protein of Interest (in a carboxyl- and amine-free buffer)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.2
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Desalting columns (e.g., Sephadex G-25) for buffer exchange and purification[9][10][11]
-
Reaction tubes and standard laboratory equipment
Experimental Workflow
Detailed Protocol
1. Preparation of Reagents:
-
Protein Solution: Prepare the protein of interest at a concentration of 1-10 mg/mL in Activation Buffer (0.1 M MES, 0.5 M NaCl, pH 6.0). The buffer should be free of extraneous amines and carboxylates.
-
Thalidomide-O-amido-C6-NH2 Solution: Dissolve the thalidomide derivative in anhydrous DMSO to a stock concentration of 10 mg/mL.
-
EDC/NHS Solutions: Immediately before use, prepare 10 mg/mL stock solutions of EDC and NHS in either Activation Buffer or ultrapure water. These reagents are moisture-sensitive and should be brought to room temperature before opening.[6]
2. Activation of Protein Carboxyl Groups:
-
To your protein solution, add the freshly prepared EDC and NHS solutions to achieve the desired molar excess (refer to Table 1). For example, for 1 mL of a 5 mg/mL protein solution, you might start with a 20-fold molar excess of EDC and a 50-fold molar excess of NHS.
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.
3. Conjugation with Thalidomide-O-amido-C6-NH2:
-
Optional Buffer Exchange: For optimal conjugation, the pH should be raised. This can be achieved by either adding a concentrated, amine-free basic buffer to adjust the pH to 7.2-7.5 or by buffer exchanging the activated protein into the Coupling Buffer (PBS, pH 7.2) using a desalting column.[7] The latter method also has the advantage of removing excess EDC and NHS.
-
Add the Thalidomide-O-amido-C6-NH2 stock solution to the activated protein solution to achieve the desired molar excess (e.g., 50-fold).
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
4. Quenching the Reaction:
-
Add a quenching solution, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 20-50 mM, and incubate for 15-30 minutes at room temperature. This will quench any unreacted NHS esters.
5. Purification of the Conjugate:
-
Remove unreacted thalidomide derivative and reaction byproducts by passing the reaction mixture through a desalting column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS).[9][10][11] For larger scale purifications, size exclusion chromatography (SEC) is recommended.[9][10][11]
6. Characterization of the Conjugate:
-
SDS-PAGE: Analyze the purified conjugate by SDS-PAGE. A successful conjugation will result in a shift in the molecular weight of the protein, corresponding to the mass of the attached thalidomide derivative.
-
Mass Spectrometry (MS): For a more precise characterization, use MALDI-TOF or ESI-MS to determine the exact mass of the conjugate.[1][12] This will confirm the covalent attachment and can also provide information on the degree of labeling (number of thalidomide molecules per protein). The expected mass increase per conjugation is the molecular weight of the Thalidomide-O-amido-C6 moiety.
-
UV-Vis Spectroscopy: If the protein has a known extinction coefficient, the concentration of the final conjugate can be determined.
Signaling Pathway
Thalidomide and its derivatives exert their biological effects by binding to Cereblon (CRBN), a substrate receptor for the CRL4 E3 ubiquitin ligase complex.[3][4][5] This binding event alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, known as neosubstrates.
References
- 1. Advantages and Disadvantages of Protein Complex Identification using MALDI-TOF-MS and ESI-MS | MtoZ Biolabs [mtoz-biolabs.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Cereblon-mediated degradation of the amyloid precursor protein via the ubiquitin-proteasome pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. Size exclusion chromatography for protein purification - ProteoGenix [proteogenix.science]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. Protein purification by size exclusion chromatography (SEC) [vlabs.iitkgp.ac.in]
- 12. Development of a potential high-throughput workflow to characterize sites of bioconjugation by immuno-affinity capture coupled to MALDI-TOF mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays of PROTACs Utilizing Thalidomide-O-amido-C6-NH2 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to selectively eliminate target proteins from within a cell.[1] These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2] By hijacking the cell's ubiquitin-proteasome system, PROTACs induce the ubiquitination and subsequent degradation of the target protein.[2]
Thalidomide-O-amido-C6-NH2 hydrochloride is a key building block in the synthesis of PROTACs.[3] It incorporates the thalidomide (B1683933) moiety, which serves as a ligand for the Cereblon (CRBN) E3 ubiquitin ligase, connected to a 6-carbon (C6) linker with a terminal amine group for conjugation to a POI ligand.[4] This document provides detailed application notes and protocols for essential cell-based assays to characterize the activity of PROTACs synthesized using this versatile linker.
Mechanism of Action
The fundamental mechanism of a thalidomide-based PROTAC is the formation of a ternary complex between the target protein (POI), the PROTAC molecule, and the CRBN E3 ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome.
Data Presentation: Representative PROTAC Performance
While specific data for PROTACs constructed with this compound is not extensively available in public literature, the following tables provide representative data for thalidomide-based PROTACs targeting key proteins. This data serves as a benchmark for expected potencies.
Table 1: Representative Degradation Data for Thalidomide-Based PROTACs
| Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Assay Method |
| SHP2 | HeLa | 6.02 | >90 | Western Blot |
| IRAK4 | HEK293 | 7.68 | ~96 | Western Blot |
| BTK | TMD-8 | ~4 | >95 | Western Blot |
DC50: Concentration of the PROTAC that induces 50% degradation of the target protein. Dmax: Maximum percentage of target protein degradation.
Table 2: Representative Cell Viability Data for Thalidomide-Based PROTACs
| Target Protein | Cell Line | IC50 (µM) | Assay Method |
| BRD4 | THP-1 | 0.81 | MTT Assay |
| BTK | TMD-8 | <10 | CellTiter-Glo |
IC50: Concentration of the PROTAC that inhibits cell viability by 50%.
Experimental Protocols
Herein are detailed protocols for key cell-based assays to evaluate the efficacy of PROTACs.
Western Blot for Target Protein Degradation
This assay is the gold standard for directly measuring the degradation of the target protein.
Materials:
-
Cell line expressing the protein of interest
-
PROTAC stock solution (in DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (against POI and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) and a vehicle control (e.g., 0.1% DMSO) for the desired time (e.g., 24 hours).
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations and prepare samples with Laemmli buffer. Separate the proteins on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Immunoblotting: Block the membrane and then incubate with the primary antibody overnight at 4°C. Wash the membrane and incubate with the secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: After washing, apply the ECL substrate and capture the chemiluminescent signal. Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of degradation relative to the vehicle-treated cells to determine DC50 and Dmax values.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity of the PROTAC.
Materials:
-
96-well flat-bottom plates
-
PROTAC stock solution (in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Compound Treatment: The next day, treat the cells with serial dilutions of the PROTAC. Include a vehicle control.
-
Incubation: Incubate the plate for 48 to 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Advanced Cell-Based Assays
NanoBRET™ Target Engagement Assay
This assay measures the binding of the PROTAC to its target protein in live cells, providing insights into cell permeability and target engagement.
Protocol Outline:
-
Cell Engineering: Create a cell line that expresses the target protein fused to NanoLuc® luciferase.
-
Assay Setup: Plate the engineered cells in a 96-well plate.
-
Reagent Addition: Add the NanoBRET™ tracer and the PROTAC at various concentrations.
-
BRET Measurement: Measure the bioluminescence resonance energy transfer (BRET) signal. A decrease in the BRET signal indicates displacement of the tracer by the PROTAC, confirming target engagement.
Cellular Thermal Shift Assay (CETSA®)
CETSA assesses target engagement by measuring changes in the thermal stability of the target protein upon ligand binding.
Protocol Outline:
-
Cell Treatment: Treat intact cells with the PROTAC or vehicle control.
-
Heat Shock: Heat the cell suspensions at a range of temperatures.
-
Cell Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Protein Detection: Analyze the amount of soluble target protein remaining at each temperature by Western blot or other methods. An increase in the melting temperature indicates stabilization of the protein by the PROTAC, confirming target engagement.
Downstream Signaling Pathway Analysis
Degradation of a target protein is expected to modulate its downstream signaling pathways. Analyzing these pathways provides crucial information about the functional consequences of PROTAC treatment.
Example 1: BRD4 Degradation
BRD4 is an epigenetic reader that regulates the transcription of oncogenes like c-MYC. Its degradation leads to the suppression of these genes.
Example 2: BTK Degradation
Bruton's tyrosine kinase (BTK) is a key component of the B-cell receptor (BCR) signaling pathway. Its degradation inhibits downstream signaling, affecting cell survival and proliferation.
Example 3: IRAK4 Degradation
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical mediator in inflammatory signaling pathways. Its degradation can block the activation of NF-κB and MAPK pathways.
Conclusion
The cell-based assays outlined in this document provide a comprehensive framework for the characterization of PROTACs developed using this compound. By systematically evaluating target degradation, cell viability, target engagement, and downstream signaling, researchers can effectively advance the development of novel protein degraders for therapeutic applications.
References
Application Notes and Protocols for Thalidomide-O-amido-C6-NH2 Hydrochloride in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide-O-amido-C6-NH2 hydrochloride is a crucial chemical tool in the development of targeted protein degraders, specifically Proteolysis Targeting Chimeras (PROTACs). It is not typically used as a standalone therapeutic agent in vivo, but rather as a synthetic building block. This molecule is an E3 ligase ligand-linker conjugate, incorporating the thalidomide-based ligand for the E3 ubiquitin ligase Cereblon (CRBN) and a C6 alkyl amine linker.[1][2][3] This linker provides a reactive handle for conjugation to a ligand that binds to a specific target protein. The resulting PROTAC molecule then recruits the CRBN E3 ligase to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome.
The primary in vivo applications of this compound are, therefore, indirect, as part of a larger PROTAC molecule. These application notes and protocols provide a framework for researchers utilizing this compound in the synthesis and in vivo evaluation of novel PROTACs in animal models.
Mechanism of Action: The PROTAC Approach
PROTACs synthesized using this compound function by hijacking the cell's natural protein disposal system. The thalidomide (B1683933) moiety binds to CRBN, while the other end of the PROTAC binds to the target protein of interest. This brings the target protein into close proximity with the E3 ligase, facilitating the transfer of ubiquitin molecules to the target protein. This polyubiquitination marks the protein for degradation by the 26S proteasome.
In Vivo Experimental Workflow
The successful in vivo application of a PROTAC synthesized from this compound requires a systematic approach, from initial formulation and tolerability studies to efficacy evaluation in relevant disease models.
Data Presentation: Formulation and Hypothetical Efficacy
Formulation Protocols for In Vivo Administration
The hydrochloride salt form of Thalidomide-O-amido-C6-NH2 generally offers improved water solubility and stability over the free base.[2] However, for in vivo use, especially with PROTACs which can have poor solubility, specific formulations are often required. The following table summarizes common vehicle compositions for administering similar compounds to animal models.
| Vehicle Component | Formulation 1 | Formulation 2 | Formulation 3 |
| Solubilizing Agent | 10% DMSO | 10% DMSO | 10% DMSO |
| Co-solvent/Vehicle | 40% PEG300 | 90% (20% SBE-β-CD in Saline) | 90% Corn Oil |
| Surfactant | 5% Tween-80 | - | - |
| Aqueous Phase | 45% Saline | - | - |
| Achievable Conc. | ≥ 5 mg/mL | ≥ 5 mg/mL | ≥ 5 mg/mL |
| Reference | [4][5] | [4] | [4] |
Note: These are example formulations. The optimal vehicle for a specific PROTAC must be determined empirically.
Hypothetical In Vivo Efficacy Data in a Xenograft Model
The following table represents example data that could be generated from an in vivo efficacy study of a hypothetical PROTAC ("PROTAC-X") synthesized using this compound in a mouse xenograft model of cancer.
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (TGI) |
| Vehicle | - | Daily, PO | 1250 ± 150 | - |
| PROTAC-X | 10 | Daily, PO | 875 ± 120 | 30% |
| PROTAC-X | 30 | Daily, PO | 450 ± 95 | 64% |
| PROTAC-X | 50 | Daily, PO | 200 ± 60 | 84% |
This data is for illustrative purposes only and does not represent actual experimental results.
Experimental Protocols
General Protocol for In Vivo Efficacy Assessment in a Mouse Xenograft Model
This protocol outlines a typical study to assess the anti-tumor efficacy of a novel PROTAC.
1. Animal Model:
-
Nude mice (e.g., BALB/c nude or NOD-SCID), female, 6-8 weeks old.
-
Acclimatize animals for at least one week before the start of the experiment.
2. Cell Line and Tumor Implantation:
-
Select a cancer cell line known to express the target protein of interest.
-
Subcutaneously inject 5 x 10⁶ cells in 100 µL of a 1:1 mixture of serum-free medium and Matrigel into the right flank of each mouse.
3. Tumor Growth Monitoring and Grouping:
-
Monitor tumor growth using digital calipers. Calculate tumor volume using the formula: (Length x Width²)/2.
-
When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 mice per group).
4. PROTAC Formulation and Administration:
-
Prepare the PROTAC formulation using an appropriate vehicle (see Table 1). For example, a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Administer the PROTAC or vehicle to the respective groups via the desired route (e.g., oral gavage (PO), intraperitoneal (IP) injection). Dosing volume is typically 10 mL/kg.
-
Dose animals according to the predetermined schedule (e.g., daily, twice daily).
5. Study Endpoints and Data Collection:
-
Measure tumor volumes and body weights 2-3 times per week.
-
At the end of the study (e.g., Day 21, or when tumors in the vehicle group reach a predetermined size), euthanize the animals.
-
Collect terminal blood samples for pharmacokinetic analysis and tumors for pharmacodynamic (target protein degradation) and biomarker analysis (e.g., Western blot, IHC).
6. Toxicology and Animal Welfare:
-
Monitor animals daily for clinical signs of toxicity, such as weight loss (>20%), lethargy, ruffled fur, or other signs of distress.
-
The parent compound, thalidomide, is a known human teratogen with side effects including peripheral neuropathy and sedation.[6] While the PROTAC approach aims for targeted effects, careful monitoring for thalidomide-related toxicities is warranted, especially in long-term studies.
Conclusion
This compound is a key reagent for the synthesis of CRBN-recruiting PROTACs. While it lacks direct in vivo applications, its use enables the development of potent and selective protein degraders. The successful in vivo evaluation of these novel therapeutics in animal models requires careful formulation, systematic assessment of pharmacokinetics, pharmacodynamics, and efficacy, and vigilant monitoring for potential toxicities. The protocols and data presented here provide a foundational guide for researchers entering this exciting field of targeted protein degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Thalidomide-O-amido-C6-NH2 TFA (Cereblon Ligand-Linker Conjugates 11 TFA) | E3 连接酶配体-连接子偶联物 | MCE [medchemexpress.cn]
- 5. Thalidomide-O-amido-C6-NH2 TFA | Ligand for E3 Ligase | TargetMol [targetmol.com]
- 6. Thalidomide - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Western Blot Analysis of Protein Degradation Induced by Thalidomide-Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of small molecules designed to selectively eliminate target proteins from cells.[1] These heterobifunctional molecules consist of two ligands connected by a linker: one binds to the protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1][2] Thalidomide-based PROTACs specifically utilize thalidomide (B1683933) or its analogs to engage the Cereblon (CRBN) E3 ubiquitin ligase.[2][3][][5] The formation of a ternary complex between the PROTAC, the target protein, and the E3 ligase facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[1][3] Unlike traditional inhibitors that merely block protein function, PROTACs lead to the physical removal of the target protein.[1]
Western blotting is a fundamental and widely used technique to quantify the degradation of a target protein induced by PROTACs.[1][6] This method allows for the determination of key efficacy parameters such as the DC50 (the concentration of PROTAC that results in 50% degradation of the target protein) and the Dmax (the maximum percentage of protein degradation achieved).[1] These application notes provide a detailed protocol for utilizing Western blotting to quantitatively assess the degradation of a target protein induced by thalidomide-based PROTACs.
Signaling Pathway of Thalidomide-Based PROTAC Action
Thalidomide-based PROTACs hijack the CRL4^CRBN^ E3 ligase complex to induce the degradation of a target protein.[2] The thalidomide moiety of the PROTAC binds to CRBN, a substrate receptor for the CUL4-DDB1-RBX1 E3 ubiquitin ligase complex.[2][][5] This binding event, along with the simultaneous binding of the other end of the PROTAC to the protein of interest, brings the target protein into close proximity with the E3 ligase machinery. This proximity enables the efficient transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein.[7][8] The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[1][8][9]
Experimental Workflow for Western Blot Analysis
The overall workflow for assessing PROTAC-mediated protein degradation using Western blotting involves several key stages, from cell treatment to data analysis. It is crucial to include appropriate controls, such as a vehicle-only control (e.g., DMSO), to accurately determine the extent of protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 5. Protein degraders - from thalidomide to new PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Non-invasive in vivo monitoring of PROTAC-mediated protein degradation using an environment-sensitive reporter - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Protein Degradation using the Ubiquitin-Proteasome Pathway | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. Ubiquitin/Proteasome | Cell Signaling Technology [cellsignal.com]
Determining PROTAC Efficacy: DC50 and Dmax Values for Thalidomide-O-amido-C6-NH2 hydrochloride Conjugates
Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary approach in drug discovery, enabling the targeted degradation of specific proteins of interest (POIs) by hijacking the cell's natural ubiquitin-proteasome system.[1][] This is achieved through a heterobifunctional molecule composed of a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[3][4] Thalidomide and its derivatives are widely used as E3 ligase ligands that recruit the Cereblon (CRBN) E3 ubiquitin ligase complex.[3][5] The linker component, such as Thalidomide-O-amido-C6-NH2 hydrochloride, plays a crucial role in the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient protein degradation.[6][7]
Key metrics for evaluating the efficacy of a PROTAC are the DC50, the concentration of the PROTAC that induces 50% degradation of the target protein, and the Dmax, the maximum percentage of degradation achieved.[8][9] This document provides detailed protocols for determining the DC50 and Dmax values of PROTACs synthesized with this compound, focusing on Western Blotting and In-Cell Western (ICW) assays.
PROTAC Mechanism of Action with Thalidomide-Based Ligands
Thalidomide-based PROTACs function by inducing the formation of a ternary complex between the target protein and the CRL4^CRBN E3 ubiquitin ligase complex.[3] This proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to lysine (B10760008) residues on the surface of the POI.[3][8] The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[3][8] The PROTAC molecule is subsequently released and can catalytically induce the degradation of multiple POI molecules.[10]
Experimental Protocols
The following protocols outline the key steps for determining the DC50 and Dmax of a PROTAC.
Protocol 1: Cell Culture and PROTAC Treatment
-
Cell Seeding: Seed the appropriate cell line expressing the protein of interest in 6-well or 96-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
PROTAC Preparation: Prepare a stock solution of the this compound-based PROTAC in DMSO. Create a serial dilution of the PROTAC in complete growth medium to achieve the desired final concentrations. Include a vehicle control (DMSO) at the same final concentration as the highest PROTAC concentration.
-
Treatment: After allowing the cells to adhere overnight, replace the medium with the prepared PROTAC dilutions or vehicle control.
-
Incubation: Incubate the cells for the desired time period (e.g., 4, 8, 16, or 24 hours) at 37°C in a CO2 incubator. The optimal incubation time should be determined empirically for each target protein and PROTAC.
Protocol 2: Western Blot Analysis
This protocol is a standard method for quantifying protein levels.[11]
-
Cell Lysis:
-
Wash cells twice with ice-cold phosphate-buffered saline (PBS).[11]
-
Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.[12] It is crucial to add protease inhibitors to prevent protein degradation during sample preparation.[13][14]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.[11]
-
Incubate on ice for 30 minutes with occasional vortexing.[11]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[11]
-
Transfer the supernatant (protein extract) to a new tube.[11]
-
-
Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay.[12]
-
Sample Preparation and SDS-PAGE:
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.[11]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[11]
-
Incubate the membrane with a primary antibody specific to the POI overnight at 4°C.
-
Wash the membrane three times with TBST.[12]
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
Wash the membrane three times with TBST.[12]
-
Incubate with an ECL substrate and capture the chemiluminescent signal.[12]
-
-
Loading Control: After detecting the POI, the membrane can be stripped and re-probed with an antibody against a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Densitometry Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the POI band to the intensity of the corresponding loading control band.[12]
Protocol 3: In-Cell Western (ICW) Assay
ICW is a higher-throughput alternative to traditional Western blotting for quantifying protein levels directly in fixed cells in a microplate format.[15][16]
-
Cell Seeding and Treatment: Follow Protocol 1 for cell seeding and PROTAC treatment in a 96-well or 384-well plate.[17][18]
-
Cell Fixation and Permeabilization:
-
Blocking: Block the cells with a suitable blocking buffer for 1.5 hours at room temperature.[17][18]
-
Primary Antibody Incubation:
-
Secondary Antibody Incubation:
-
Imaging and Analysis:
Data Analysis and Presentation
-
Calculate Percentage Degradation: For each PROTAC concentration, calculate the percentage of remaining protein relative to the vehicle-treated control (which is set to 100%). The percentage of degradation is then calculated as 100% - % remaining protein.
-
Dose-Response Curve: Plot the percentage of protein degradation against the logarithm of the PROTAC concentration.
-
DC50 and Dmax Determination: Use a non-linear regression model (e.g., four-parameter logistic curve) to fit the dose-response curve and determine the DC50 and Dmax values.[19] It is important to be aware of the "hook effect," where at high concentrations, the formation of binary complexes can lead to a decrease in degradation.[20] Specialized curve-fitting models may be necessary to accurately analyze such data.[21][22]
Data Presentation
Quantitative data should be summarized in a clear and structured table for easy comparison.
| PROTAC Compound | Cell Line | Incubation Time (h) | DC50 (nM) | Dmax (%) |
| PROTAC-X | Cell Line A | 24 | 50 | 95 |
| PROTAC-X | Cell Line B | 24 | 120 | 88 |
| PROTAC-Y | Cell Line A | 24 | 25 | 92 |
| PROTAC-Y | Cell Line B | 24 | 80 | 85 |
Conclusion
The determination of DC50 and Dmax values is a critical step in the characterization of PROTACs. The protocols provided here offer robust methods for quantifying protein degradation induced by PROTACs utilizing the this compound linker. Careful experimental execution and appropriate data analysis will ensure the generation of reliable and reproducible results, facilitating the development of novel and effective protein-degrading therapeutics.
References
- 1. reactionbiology.com [reactionbiology.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. cellgs.com [cellgs.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 14. 2bscientific.com [2bscientific.com]
- 15. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. In-Cell Western (ICW) Protocol | Rockland [rockland.com]
- 18. biomol.com [biomol.com]
- 19. A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Automated Analysis of Complex Biphasic PROTAC Dose Response Data at Scale in Drug Development [genedata.com]
- 21. elizaveta-semenova.com [elizaveta-semenova.com]
- 22. biorxiv.org [biorxiv.org]
Application Notes and Protocols for Thalidomide-O-amido-C6-NH2 hydrochloride in PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide-O-amido-C6-NH2 hydrochloride is a key building block in the field of targeted protein degradation. It is a synthesized E3 ligase ligand-linker conjugate, incorporating the thalidomide-based Cereblon (CRBN) ligand and a flexible C6 alkyl linker with a terminal primary amine. This terminal amine serves as a versatile reactive handle for conjugation to a ligand targeting a protein of interest (POI), thereby enabling the rapid synthesis of proteolysis-targeting chimeras (PROTACs).
PROTACs are heterobifunctional molecules that function by inducing the proximity of a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1] The thalidomide (B1683933) moiety of this linker conjugate specifically recruits the CRL4-CRBN E3 ubiquitin ligase complex.[2][3] This application note provides a comprehensive overview of the linker chemistry, relevant signaling pathways, and detailed protocols for the synthesis and evaluation of PROTACs utilizing this compound.
Linker Chemistry and Physicochemical Properties
The C6 alkyl chain of this compound provides a flexible spacer to optimally position the target protein and the E3 ligase for efficient ternary complex formation, a critical step for successful protein degradation. The terminal primary amine allows for straightforward conjugation to a variety of functional groups on the target protein ligand, most commonly carboxylic acids, to form a stable amide bond.
Physicochemical Properties:
| Property | Value | Reference |
| Molecular Formula | C21H28ClN5O5 | [4] |
| Molecular Weight | 409.86 g/mol | [5] |
| Solubility | Soluble in DMSO and water.[5] | |
| Storage | Store at -20°C for long-term stability.[5] |
Mechanism of Action and Signaling Pathway
PROTACs synthesized from this compound operate by hijacking the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS). The thalidomide head of the PROTAC binds to Cereblon (CRBN), a substrate receptor of the Cullin-4A RING E3 ubiquitin ligase complex (CRL4A-CRBN).[6][7] Simultaneously, the other end of the PROTAC binds to the target protein. This dual binding brings the target protein into close proximity with the E3 ligase, facilitating the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. The poly-ubiquitinated protein is then recognized and degraded by the 26S proteasome.
Caption: CRBN-mediated PROTAC signaling pathway.
Experimental Protocols
Synthesis of PROTAC via Amide Coupling
This protocol describes the general procedure for conjugating this compound to a target protein ligand possessing a carboxylic acid functional group.
Caption: General workflow for PROTAC synthesis.
Materials:
-
This compound
-
Target protein ligand with a carboxylic acid
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide) or DMSO (Dimethyl sulfoxide)
-
Solvents for workup and purification (e.g., ethyl acetate, water, brine, hexanes)
-
Silica (B1680970) gel for column chromatography or a preparative HPLC system
Procedure:
-
To a solution of the target protein ligand (1 equivalent) in anhydrous DMF, add HATU (1.2 equivalents) and DIPEA (3 equivalents).
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add this compound (1.1 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by LC-MS. The reaction is typically complete within 2-16 hours.
-
Once the starting material is consumed, quench the reaction by adding water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by preparative HPLC to yield the final PROTAC.[8]
-
Confirm the identity and purity of the final compound by LC-MS and NMR spectroscopy.
Evaluation of Target Protein Degradation by Western Blot
This protocol details how to assess the ability of a newly synthesized PROTAC to induce the degradation of its target protein in a cellular context.[9][10]
Caption: Workflow for Western Blot analysis.
Materials:
-
Cell line expressing the target protein
-
Complete cell culture medium
-
PROTAC stock solution (in DMSO)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
-
Imaging system
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with a dose-response of the PROTAC (e.g., 1 nM to 10 µM) and a vehicle control (DMSO) for a set time (e.g., 24 hours).
-
After incubation, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein per lane and run the SDS-PAGE gel.
-
Transfer the separated proteins to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody for the target protein and the loading control overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the chemiluminescent signal.
-
Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of protein remaining relative to the vehicle control.
-
Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.[11]
Assessment of Cell Viability
This protocol is to determine the effect of the PROTAC on cell proliferation and viability, often using an MTT or CellTiter-Glo assay.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
PROTAC stock solution (in DMSO)
-
96-well plates (clear for MTT, white for CellTiter-Glo)
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Solubilization solution (for MTT)
-
Plate reader (absorbance or luminescence)
Procedure (CellTiter-Glo):
-
Seed cells at an appropriate density in a 96-well white-walled plate.
-
Allow cells to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC. Include a vehicle control.
-
Incubate for a desired period (e.g., 72 hours).
-
Equilibrate the plate and the CellTiter-Glo reagent to room temperature.
-
Add CellTiter-Glo reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.[12][13]
Data Presentation
The efficacy of a PROTAC is typically summarized by its DC50, Dmax, and cell viability IC50 values. Below are example tables illustrating how to present such data.
Table 1: Degradation Efficiency of an Example BRD4 PROTAC
| Compound | Target | Cell Line | DC50 (nM) | Dmax (%) | Assay |
| Example PROTAC | BRD4 | HEK293 | 30 | >90 | Western Blot |
| Negative Control | BRD4 | HEK293 | >10,000 | <10 | Western Blot |
Table 2: Anti-proliferative Activity of an Example BRD4 PROTAC
| Compound | Cell Line | IC50 (nM) | Assay |
| Example PROTAC | MV4;11 | 15 | CellTiter-Glo (72h) |
| Negative Control | MV4;11 | >10,000 | CellTiter-Glo (72h) |
Conclusion
This compound is a valuable and versatile chemical tool for the development of CRBN-recruiting PROTACs. Its straightforward linker chemistry allows for efficient conjugation to a wide array of target protein ligands. The protocols provided in this application note offer a comprehensive guide for the synthesis and biological evaluation of novel PROTACs, from initial degradation assessment by Western Blot to the determination of their anti-proliferative effects. By following these methodologies, researchers can effectively advance their targeted protein degradation programs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. xcessbio.com [xcessbio.com]
- 5. Thalidomide-O-C6-NH2 hydrochloride | E3 Ligase Ligand | TargetMol [targetmol.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. youtube.com [youtube.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Characterization of Thalidomide-O-amido-C6-NH2 Hydrochloride Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide-O-amido-C6-NH2 hydrochloride is a key building block in the development of bifunctional molecules, particularly Proteolysis Targeting Chimeras (PROTACs).[1][2][3] This heterobifunctional molecule incorporates a thalidomide (B1683933) moiety, which recruits the Cereblon (CRBN) E3 ubiquitin ligase, connected to a C6 amide linker with a terminal amine group.[1][2][3] The terminal amine allows for conjugation to a ligand targeting a specific protein of interest (POI). The resulting PROTAC facilitates the ubiquitination and subsequent proteasomal degradation of the POI.[4][5]
The efficacy and selectivity of these conjugates are critically dependent on their chemical and physical properties. Therefore, rigorous analytical characterization is essential. These application notes provide detailed protocols for the analytical characterization of this compound conjugates, encompassing methods for assessing purity, identity, stability, and biological activity.
Data Presentation
Table 1: Physicochemical and Purity Data
This table summarizes typical data obtained from the characterization of a this compound conjugate.
| Parameter | Method | Result | Reference |
| Molecular Formula | - | C₂₁H₂₇ClN₄O₆ | [6] |
| Formula Weight | - | 466.9 g/mol | [6] |
| Purity | HPLC | >98% | [6] |
| Identity | ¹H NMR | Consistent with Structure | [6] |
| Identity | LC-MS/MS | m/z [M+H]⁺ = 431.2 | Calculated |
Table 2: In Vitro Biological Activity Data (Representative)
This table presents representative quantitative data for a hypothetical PROTAC synthesized using a thalidomide-based linker to showcase typical performance metrics.[7][][9]
| Parameter | Target Protein | Cell Line | Method | Result | Reference |
| DC₅₀ | BRD4 | Jurkat | Western Blot | < 1 nM | [9] |
| Dₘₐₓ | BRD4 | Jurkat | Western Blot | > 95% | [9] |
| Binding Affinity (to CRBN) | - | - | SPR | 29 nM (for MZ1) | [10] |
| Ternary Complex Cooperativity (α) | BRD4-CRBN | - | SPR | 26 (for MZ1) | [10] |
Note: DC₅₀ represents the concentration of the PROTAC required to degrade 50% of the target protein, while Dₘₐₓ is the maximum percentage of protein degradation achieved.[7] A lower DC₅₀ value indicates higher potency.[7]
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol outlines a method for determining the purity of this compound conjugates.[11][12][13]
Materials:
-
HPLC system with UV detector (e.g., Agilent 1100 series)[12]
-
Reversed-phase C18 column (e.g., Develosil ODS UG-5, 150mm x 4.6mm, 5µm)[11]
-
Mobile Phase A: 0.01M Potassium dihydrogen orthophosphate in water[11]
-
Mobile Phase B: Acetonitrile[11]
-
Sample Diluent: 50:50 (v/v) Acetonitrile:Water
-
This compound conjugate sample
Procedure:
-
Preparation of Mobile Phase: Prepare a mobile phase consisting of Mobile Phase A and Mobile Phase B in an 80:20 (v/v) ratio.[11] Filter and degas the mobile phase.
-
Preparation of Standard Solution: Accurately weigh and dissolve the conjugate in the sample diluent to a final concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Analysis: Inject the standard solution into the HPLC system and record the chromatogram.
-
Data Analysis: Calculate the purity of the conjugate by determining the area percentage of the main peak relative to the total peak area.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Identity Confirmation
This protocol provides a method for confirming the identity of the this compound conjugate by determining its mass-to-charge ratio.[14][15][16]
Materials:
-
LC-MS/MS system (e.g., API 4000 triple quadrupole mass spectrometer)[17]
-
Reversed-phase C18 column (e.g., Waters XBridge BEH C18, 2.1mm x 50mm, 2.5µm)[4]
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Sample Diluent: 50:50 (v/v) Acetonitrile:Water
-
This compound conjugate sample
Procedure:
-
Preparation of Sample Solution: Dissolve a small amount of the conjugate in the sample diluent to a final concentration of approximately 10 µg/mL.
-
LC Conditions:
-
Flow Rate: 0.3 mL/min[4]
-
Gradient: A suitable gradient from 5% to 95% Mobile Phase B over several minutes.
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Full scan or Multiple Reaction Monitoring (MRM)
-
Expected [M+H]⁺: m/z 431.2
-
-
Analysis: Inject the sample solution and acquire the mass spectrum.
-
Data Analysis: Confirm the presence of the protonated molecular ion ([M+H]⁺) corresponding to the calculated mass of the conjugate.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
This protocol describes the use of NMR spectroscopy to confirm the chemical structure of the this compound conjugate.[][19][20]
Materials:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
-
Deuterated solvent (e.g., DMSO-d₆)
-
This compound conjugate sample
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the conjugate in 0.5-0.7 mL of the deuterated solvent in an NMR tube.
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum.
-
If necessary, acquire a ¹³C NMR spectrum and 2D NMR spectra (e.g., COSY, HSQC) for full structural assignment.
-
-
Data Analysis: Process the NMR data and interpret the spectra to ensure that the chemical shifts, coupling constants, and integrations of the observed protons are consistent with the expected structure of the this compound conjugate.
Western Blot for Protein Degradation Assessment
This protocol details the steps to quantify the degradation of a target protein in cells treated with a PROTAC synthesized from the this compound conjugate.[17][21][22]
Materials:
-
Cell culture reagents and appropriate cell line
-
PROTAC compound and vehicle control (e.g., DMSO)[21]
-
Ice-cold Phosphate-Buffered Saline (PBS)[21]
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors[21]
-
BCA protein assay kit[21]
-
SDS-PAGE gels and electrophoresis apparatus[21]
-
PVDF or nitrocellulose membranes[21]
-
Blocking buffer (e.g., 5% non-fat milk in TBST)[21]
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)[21]
-
HRP-conjugated secondary antibody[21]
-
Chemiluminescent substrate[22]
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat cells with increasing concentrations of the PROTAC (e.g., 1 nM to 10 µM) and a vehicle control for a specified time (e.g., 24 hours).[22]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.[22]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[22]
-
SDS-PAGE and Western Blotting:
-
Detection and Analysis:
-
Develop the blot using a chemiluminescent substrate.[22]
-
Quantify band intensities using densitometry software.[21]
-
Normalize the target protein band intensity to the loading control.[21]
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC₅₀ and Dₘₐₓ values.[7]
-
Surface Plasmon Resonance (SPR) for Ternary Complex Characterization
This protocol describes the use of SPR to measure the binding kinetics and affinity of the PROTAC to its target protein and CRBN, and to characterize the formation of the ternary complex.[10][23][24][25][26]
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Immobilization reagents (e.g., amine coupling kit)
-
Recombinant CRBN-DDB1 complex
-
Recombinant target protein
-
PROTAC compound
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
E3 Ligase Immobilization: Immobilize the CRBN-DDB1 complex onto the sensor chip surface using amine coupling.[10]
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC over the immobilized CRBN-DDB1 to measure their binding kinetics (ka, kd, KD).
-
Separately, immobilize the target protein and inject a series of concentrations of the PROTAC to measure their binding kinetics.
-
-
Ternary Complex Formation Analysis:
-
Inject a constant concentration of the PROTAC mixed with a series of concentrations of the target protein over the immobilized CRBN-DDB1 surface.
-
The increase in binding response compared to the PROTAC alone indicates the formation of the ternary complex.
-
-
Data Analysis: Fit the sensorgram data to appropriate binding models to determine the kinetic parameters and the equilibrium dissociation constant (KD). Calculate the cooperativity factor (alpha) to assess the stability of the ternary complex.[10]
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. portlandpress.com [portlandpress.com]
- 5. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 11. ajpaonline.com [ajpaonline.com]
- 12. ijirmf.com [ijirmf.com]
- 13. ajpaonline.com [ajpaonline.com]
- 14. researchgate.net [researchgate.net]
- 15. drugtargetreview.com [drugtargetreview.com]
- 16. youtube.com [youtube.com]
- 17. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. chemrxiv.org [chemrxiv.org]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. aragen.com [aragen.com]
- 24. Leveraging Surface Plasmon Resonance For Characterizing Ternary Complexes [bioprocessonline.com]
- 25. o2hdiscovery.co [o2hdiscovery.co]
- 26. ijpsjournal.com [ijpsjournal.com]
Troubleshooting & Optimization
Improving the solubility of Thalidomide-O-amido-C6-NH2 hydrochloride
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to improve the solubility of Thalidomide-O-amido-C6-NH2 hydrochloride. This molecule is a key building block in the development of Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a synthesized E3 ligase ligand-linker conjugate.[1][2] It incorporates a thalidomide-based ligand, which binds to the Cereblon (CRBN) E3 ubiquitin ligase, and a C6 amino linker.[2][3] Its primary application is in the synthesis of PROTACs, where it serves as the component that recruits the cellular ubiquitin-proteasome system to a specific protein of interest for targeted degradation.[4][5][6]
Q2: What are the known solubility properties of this compound?
Quantitative solubility data for the closely related "Thalidomide-O-C6-NH2 hydrochloride" is available and provides a strong reference point. The primary difference is the amido group in the linker, which may slightly alter solubility but the general solvent compatibility should be similar.
| Solvent | Concentration | Molarity | Recommendations |
| DMSO | 83.33 mg/mL | 195.19 mM | Sonication is recommended.[2] |
| Water (H₂O) | 25 mg/mL | 61.00 mM | Sonication is recommended.[2] |
Note: This data is for Thalidomide-O-C6-NH2 hydrochloride, a very close analog.
For the parent compound, thalidomide, it is known to be very soluble in DMSO and DMF, but practically insoluble in ether, chloroform, and benzene.[7][8][9]
Q3: I am having trouble dissolving the compound in an aqueous buffer. Why might this be?
As a hydrochloride salt of an amine, the compound's solubility in aqueous solutions is highly pH-dependent.[10] The amine group is protonated, forming a salt that is more soluble in water and acidic solutions.[10] If your buffer is neutral or basic (pH > 7), the amine may become deprotonated, converting to its free base form, which is significantly less water-soluble and can lead to precipitation.
Q4: How should I prepare a stock solution?
For long-term storage and reproducibility, preparing a high-concentration stock solution in an organic solvent is recommended.
-
Recommended Solvent: Dimethyl sulfoxide (B87167) (DMSO).
-
Procedure: Prepare the stock solution by dissolving the solid compound in DMSO to a desired concentration (e.g., 50-80 mg/mL).[2] Sonication or gentle vortexing can aid dissolution.[2]
-
Storage: Store stock solutions at -20°C or -80°C for long-term stability.[2] For solutions in solvent, storage at -80°C for up to a year is suggested.[2]
Troubleshooting Guide for Solubility Issues
This guide addresses common problems encountered when working with this compound.
Caption: Workflow for troubleshooting solubility issues.
Problem: My compound precipitates when I dilute my DMSO stock solution into my aqueous cell culture media or buffer.
-
Cause: This is a common issue known as "crashing out." The high concentration of the compound in DMSO is no longer soluble when the percentage of DMSO is drastically lowered by dilution into the aqueous medium.
-
Solutions:
-
Serial Dilution: Instead of a single large dilution, perform a series of smaller dilutions. This can sometimes keep the compound in solution.
-
Use a Co-solvent System: For in-vivo or sensitive in-vitro experiments, a co-solvent system is often necessary. A formulation using solvents like PEG300 and Tween-80 can improve solubility and stability in aqueous environments.[11][12] See Protocol 2 for a detailed method.
-
Problem: I need to achieve the highest possible concentration in an aqueous solution, but it won't fully dissolve.
-
Cause: You may be exceeding the compound's intrinsic water solubility limit at the current pH and temperature.
-
Solutions:
-
Confirm Acidic pH: Ensure the pH of your water or buffer is slightly acidic (e.g., pH 4-6). As a hydrochloride salt, solubility is enhanced at lower pH.[10][13]
-
Apply Energy: Use sonication or gentle warming (e.g., 37°C) to help overcome the energy barrier of dissolution. Be cautious with heating, as it can degrade some compounds.
-
Increase Solvent Polarity: If appropriate for your experiment, adding a small percentage of a water-miscible organic solvent like ethanol (B145695) or isopropanol (B130326) can increase solubility.
-
Experimental Protocols
Protocol 1: Preparation of a 200 mM Stock Solution in DMSO
This protocol details the preparation of a high-concentration stock solution for long-term storage.
-
Weigh Compound: Accurately weigh the desired amount of this compound (MW: ~465.93 g/mol for the related Thalidomide-NH-amido-C6-NH2 hydrochloride[3]) in a sterile microcentrifuge tube. For 1 mL of a 200 mM stock, you would need approximately 93.2 mg.
-
Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO.
-
Dissolve: Tightly cap the tube. Vortex thoroughly. If solids remain, place the tube in a bath sonicator for 5-10 minute intervals until the solid is completely dissolved.[2]
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store aliquots at -80°C for maximum stability (up to 1 year).[2]
Protocol 2: Preparation of an Aqueous Working Solution Using a Co-solvent System
This protocol is adapted from methods used for similar poorly soluble compounds for in vivo or in vitro use.[11] It creates a clear solution at approximately 2 mg/mL.
-
Prepare Stock: Start with a pre-made, high-concentration stock solution in DMSO (e.g., 20 mg/mL).
-
Initial Mixture: In a sterile tube, add 400 µL of PEG300.
-
Add DMSO Stock: Add 100 µL of your 20 mg/mL DMSO stock solution to the PEG300 and mix thoroughly by vortexing.
-
Add Surfactant: Add 50 µL of Tween-80 to the mixture and vortex until the solution is homogeneous.
-
Final Dilution: Add 450 µL of a suitable aqueous vehicle (e.g., saline or PBS) to bring the total volume to 1 mL. Mix thoroughly. The final concentration will be 2 mg/mL.
-
Use Promptly: It is recommended to prepare this working solution fresh before each experiment.[7]
PROTAC Mechanism of Action
The diagram below illustrates the mechanism by which a PROTAC, synthesized using a linker like Thalidomide-O-amido-C6-NH2, induces targeted protein degradation.
Caption: The PROTAC recruits an E3 ligase to a target protein.
References
- 1. Thalidomide-O-amido-C6-NH2 TFA | Ligand for E3 Ligase | TargetMol [targetmol.com]
- 2. Thalidomide-O-C6-NH2 hydrochloride | E3 Ligase Ligand | TargetMol [targetmol.com]
- 3. alfa-labotrial.com [alfa-labotrial.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. PROTAC Linkers | BroadPharm [broadpharm.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 9. Thalidomide | C13H10N2O4 | CID 5426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Isolation (Recovery) [chem.ualberta.ca]
- 11. medchemexpress.com [medchemexpress.com]
- 12. ijmsdr.org [ijmsdr.org]
- 13. longdom.org [longdom.org]
Optimizing linker length for PROTACs with Thalidomide-O-amido-C6-NH2 hydrochloride
This technical support center is designed for researchers, scientists, and drug development professionals working with Proteolysis Targeting Chimeras (PROTACs), particularly those utilizing Thalidomide-based E3 ligase ligands like Thalidomide-O-amido-C6-NH2 hydrochloride to recruit the Cereblon (CRBN) E3 ligase. This guide provides structured troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to overcome common challenges in optimizing PROTAC linker length for maximal target protein degradation.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Question 1: I have synthesized a PROTAC with a specific linker length, but I am observing little to no degradation of my target protein. What should I do?
Answer: This is a common challenge in PROTAC development. A lack of degradation can stem from several factors. Follow this systematic approach to identify the issue.[1][2]
Step 1: Verify Target and E3 Ligase Engagement. Before assessing degradation, confirm that your PROTAC can independently bind to its protein of interest (POI) and the intended E3 ligase (CRBN) within the cellular environment.
-
Recommended Experiment: Cellular Thermal Shift Assay (CETSA).[1][2]
-
Rationale: CETSA measures the thermal stability of a protein in the presence of a ligand. A successful PROTAC will bind to the POI and increase its melting temperature, indicating target engagement in intact cells.[1]
Step 2: Assess Ternary Complex Formation. Even with good binary affinities, the linker may not have the optimal length or geometry to facilitate the formation of a stable and productive ternary complex (POI-PROTAC-CRBN).[3][4]
-
Recommended Experiment: Co-Immunoprecipitation (Co-IP).
-
Rationale: Co-IP can verify the formation of the ternary complex within cells. By pulling down one component of the complex (e.g., the E3 ligase), you can use Western blotting to check for the presence of the other (the target protein).[2]
Step 3: Confirm Proteasome-Dependent Degradation. Ensure that the degradation pathway is indeed the one you are targeting.
-
Recommended Experiment: Proteasome Inhibitor Rescue.
-
Rationale: If degradation is mediated by the proteasome, pre-treating cells with a proteasome inhibitor (e.g., MG132) before adding your PROTAC should "rescue" the target protein from degradation.[1][5]
Step 4: Investigate the "Hook Effect". PROTACs can exhibit a bell-shaped dose-response curve where degradation efficiency decreases at high concentrations.[6][7]
-
Recommended Experiment: Detailed Dose-Response Analysis.
-
Rationale: Test a broad range of PROTAC concentrations (e.g., from picomolar to micromolar) to identify the optimal concentration range and determine if you are operating in the "hook effect" region.[6][8]
Question 2: My dose-response curve is bell-shaped, with decreased target degradation at higher PROTAC concentrations. What is happening and how can I fix it?
Answer: You are observing the "hook effect."[8]
-
Cause: The hook effect occurs at excessive PROTAC concentrations, where the PROTAC is more likely to form unproductive binary complexes (POI-PROTAC or CRBN-PROTAC) rather than the productive ternary complex required for degradation.[8][9] These binary complexes compete with and inhibit the formation of the essential ternary complex.[8]
-
Solution: The primary solution is to perform a careful dose-response experiment to determine the optimal concentration that yields maximum degradation (Dmax).[6] For all subsequent experiments, use concentrations at or below this optimal level to avoid the hook effect and ensure reliable, interpretable results.[8]
Question 3: My synthesized PROTAC has poor solubility in aqueous buffers. How can this be improved?
Answer: Poor solubility is a common hurdle for PROTACs due to their high molecular weight and often lipophilic nature.[10]
-
Linker Composition: The composition of the linker is critical. While your starting point is a C6 alkyl chain, consider synthesizing analogs with more hydrophilic linkers. Polyethylene glycol (PEG) chains are commonly used to improve water solubility.[10][]
-
Formulation: For in vitro assays, using a small amount of an organic co-solvent like DMSO is standard practice. However, ensure the final DMSO concentration in cellular assays is low (typically <0.5%) to avoid toxicity.[10]
-
Structural Modification: If solubility issues persist, consider modifications to the target protein ligand to incorporate more hydrophilic groups, if possible without compromising binding affinity.
Frequently Asked Questions (FAQs)
Q1: What is the function of the linker in a PROTAC? A1: The linker is not just a simple tether; it is a critical determinant of PROTAC efficacy.[12] Its primary role is to connect the target-binding ligand ("warhead") to the E3 ligase-binding ligand ("anchor"). The linker's length, rigidity, and chemical composition are crucial for enabling the formation of a stable and productive ternary complex, which is essential for the subsequent ubiquitination and degradation of the target protein.[4][13]
Q2: Is there a universally optimal linker length for PROTACs using this compound? A2: No, there is no single optimal linker length.[10] The ideal length is highly dependent on the specific target protein, the location of the linker attachment points, and the overall geometry of the ternary complex.[13][14] For some targets, a 16-atom linker has been found to be optimal, while for others, shorter or longer linkers are more effective.[15][16] Therefore, the optimal linker length must be determined empirically by synthesizing and testing a library of PROTACs with varying linker lengths.[3]
Q3: How does linker composition (e.g., alkyl vs. PEG) impact PROTAC performance? A3: Linker composition significantly influences a PROTAC's physicochemical properties.
-
Alkyl Chains: These linkers provide flexibility. The C6 alkyl chain in your starting material is a common motif.
-
PEG Linkers: These are more hydrophilic and can improve a PROTAC's solubility and cell permeability, which are common challenges.[10][] The choice of linker composition can affect ternary complex stability and overall degradation efficiency.[4]
Q4: What are DC50 and Dmax, and why are they important? A4: DC50 and Dmax are key metrics for evaluating PROTAC efficacy.[7][17]
-
DC50: The concentration of a PROTAC that results in 50% degradation of the target protein. It is a measure of the PROTAC's potency.
-
Dmax: The maximum percentage of protein degradation that can be achieved with a given PROTAC. It is a measure of the PROTAC's efficacy. Both parameters are typically determined from a dose-response curve generated by Western Blot analysis.[17]
Data Presentation
Optimizing linker length requires comparing the degradation efficiency of different PROTAC constructs. The following table illustrates hypothetical data for a series of PROTACs built from this compound, where the C6 linker has been extended with additional atoms.
| PROTAC Construct | Linker Type | Total Linker Length (atoms) | DC50 (nM) | Dmax (%) | Ternary Complex Stability (Arbitrary Units) |
| PROTAC-1 | Alkyl | 10 | >1000 | <10 | Low |
| PROTAC-2 | Alkyl | 14 | 50 | 85 | Moderate |
| PROTAC-3 | Alkyl | 16 | 15 | >95 | High |
| PROTAC-4 | Alkyl | 20 | 75 | 70 | Moderate |
| PROTAC-5 | PEG | 16 | 25 | >95 | High |
This table represents fictionalized but illustrative data based on common findings in PROTAC literature.[15][18][19]
Visualizations: Workflows and Mechanisms
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 12. Current strategies for the design of PROTAC linkers: a critical review - ePrints Soton [eprints.soton.ac.uk]
- 13. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 14. tandfonline.com [tandfonline.com]
- 15. benchchem.com [benchchem.com]
- 16. Impact of linker length on the activity of PROTACs - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of Thalidomide-O-amido-C6-NH2 hydrochloride
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the hydrolysis of Thalidomide-O-amido-C6-NH2 hydrochloride in solution.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of degradation for this compound in solution?
A1: The primary cause of degradation for thalidomide (B1683933) and its derivatives, including this compound, is non-enzymatic hydrolysis. This reaction is highly dependent on the pH and temperature of the solution. The thalidomide core structure contains four amide bonds, which are susceptible to cleavage in aqueous environments, particularly at neutral to alkaline pH.[1]
Q2: At what pH is this compound most stable?
A2: Thalidomide and its analogs are significantly more stable in acidic conditions. Hydrolysis occurs much more slowly at a lower pH.[1] For optimal stability, it is recommended to prepare and store solutions in a buffered acidic environment (pH < 6).
Q3: How does temperature affect the hydrolysis of this compound?
A3: The rate of hydrolysis is temperature-dependent.[1] Elevated temperatures will accelerate the degradation of this compound. Therefore, it is advisable to store stock solutions and experimental samples at low temperatures (e.g., 2-8°C or frozen at -20°C or -80°C) to minimize degradation.
Q4: I am observing a loss of activity of my compound in my cell culture experiments. Could this be due to hydrolysis?
A4: Yes, it is highly likely that the loss of activity is due to the hydrolysis of the thalidomide moiety in your cell culture medium, which is typically buffered at a physiological pH of around 7.4. At this pH, thalidomide undergoes relatively rapid hydrolysis.[1] It is crucial to consider the stability of the compound over the duration of your experiment.
Q5: How does the "O-amido-C6-NH2" linker affect the stability of the thalidomide core?
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent experimental results | Degradation of the compound during the experiment. | Prepare fresh solutions of this compound for each experiment. Minimize the time the compound is in a high-pH buffer. |
| Loss of compound potency over time | Hydrolysis of the thalidomide moiety in the experimental medium. | Conduct a time-course experiment to assess the stability of the compound in your specific medium. Consider adding the compound to the experiment at the latest possible time point. |
| Appearance of unexpected peaks in HPLC analysis | Formation of hydrolysis byproducts. | Characterize the degradation products using LC-MS/MS to confirm they are consistent with thalidomide hydrolysis. |
| Precipitation of the compound in aqueous buffer | Low aqueous solubility, which can be exacerbated by pH changes. | Ensure the buffer composition and pH are suitable for the solubility of your compound. The hydrochloride salt form generally has better aqueous solubility. |
Data Presentation
The following table summarizes the stability of the parent thalidomide molecule under various conditions. While this data is not for the specific derivative, it provides a valuable reference for understanding its expected stability profile.
| Compound | pH | Temperature (°C) | Half-life (t½) | Reference |
| Thalidomide | 7.4 | 37 | 2.4 hours | [1] |
| Thalidomide | 7.4 | - | 5-7 hours (in vivo) | [5] |
| Thalidomide N-alkyl analogs | 6.4 | 32 | 25-35 hours | [4] |
| Thalidomide | 7.4 | 37 | ~12 hours (for analog EM 12) | [6] |
Experimental Protocols
Protocol 1: Preparation of a Buffered Stock Solution
Objective: To prepare a stable stock solution of this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance and pH meter
Procedure:
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Stability Assessment in Aqueous Buffer using HPLC
Objective: To determine the rate of hydrolysis of this compound in a specific aqueous buffer.
Materials:
-
This compound stock solution (in DMSO)
-
Aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase HPLC column (e.g., Develosil ODS UG-5, 150mm x 4.6mm, 5µm)[7]
-
Mobile phase (e.g., 0.01M potassium dihydrogen orthophosphate and Acetonitrile in a ratio of 80:20 v/v)[7]
-
Quenching solution (e.g., 1N HCl or acetonitrile)
Procedure:
-
Spike the this compound stock solution into the pre-warmed aqueous buffer to a final concentration suitable for HPLC analysis (e.g., 10 µM).
-
Incubate the solution at a controlled temperature (e.g., 37°C).
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the sample.
-
Immediately quench the hydrolysis by adding the aliquot to a quenching solution.
-
Analyze the samples by HPLC, monitoring the disappearance of the parent compound peak over time.
-
Calculate the half-life (t½) of the compound under the tested conditions.
Visualizations
Caption: Hydrolysis pathway of the thalidomide derivative.
Caption: Experimental workflow for stability assessment.
Caption: Troubleshooting decision tree for stability issues.
References
- 1. De-Novo Design of Cereblon (CRBN) Effectors Guided by Natural Hydrolysis Products of Thalidomide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The fate of the hydrolysis products of thalidomide in the pregnant rabbit - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
Thalidomide-O-amido-C6-NH2 hydrochloride stability and storage conditions.
This technical support guide provides detailed information on the stability and storage of Thalidomide-O-amido-C6-NH2 hydrochloride, a key reagent in Proteolysis Targeting Chimera (PROTAC) research. The following frequently asked questions (FAQs) and troubleshooting guides are designed to assist researchers, scientists, and drug development professionals in ensuring the integrity of their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder?
A1: For long-term stability, the powdered form of this compound should be stored at -20°C for up to three years.[1] It is crucial to keep the container tightly sealed to protect it from moisture.
Q2: How should I store stock solutions of this compound?
A2: Stock solutions should be stored at -80°C.[1][2] Under these conditions, the solution is expected to be stable for up to 6 months.[2] For shorter-term storage of up to one month, -20°C is also acceptable.[2] Always store solutions in sealed containers and protect them from light.[2]
Q3: What solvents are recommended for dissolving this compound?
A3: Dimethyl sulfoxide (B87167) (DMSO) and water are common solvents. Solubility in DMSO is reported to be as high as 83.33 mg/mL (195.19 mM), and in water, it is 25 mg/mL (61.00 mM).[1] Sonication may be required to aid dissolution.[1]
Q4: How stable is this compound in aqueous solutions at physiological pH?
A4: While specific data for this compound is not available, studies on thalidomide (B1683933) and its analogs indicate that the glutarimide (B196013) and phthalimide (B116566) rings are susceptible to hydrolysis, especially under neutral to basic conditions. Thalidomide and its N-alkyl analogs have shown half-lives ranging from 25 to 35 hours at 32°C and pH 6.4.[2] It is generally recommended to prepare aqueous working solutions fresh on the day of use.[2]
Q5: Can I use water as a solvent for my stock solution?
A5: While the compound is soluble in water, for long-term storage, DMSO is generally preferred. If you choose to use water for a stock solution, it is recommended to filter and sterilize it using a 0.22 μm filter before use and store it at -80°C for no longer than one month.[2] For in vivo experiments, freshly prepared working solutions are advised.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound precipitation in stock solution upon storage | - Solvent evaporation- Exceeded solubility limit- Temperature fluctuations | - Ensure vials are tightly sealed.- Gently warm the solution and sonicate to redissolve.- If precipitation persists, consider preparing a fresh, less concentrated stock solution.- Store at a constant, recommended temperature. |
| Inconsistent or poor results in cell-based assays | - Degradation of the compound in the working solution- Improper storage of stock solution | - Prepare fresh working solutions from a frozen stock solution for each experiment.- Avoid repeated freeze-thaw cycles of the stock solution by aliquoting it after preparation.- Verify the storage conditions and age of the stock solution. |
| Difficulty dissolving the compound | - Insufficient mixing- Low-quality solvent | - Use sonication to aid dissolution.[1]- Ensure the solvent is of high purity and anhydrous, if necessary.- A slight warming of the solution may help, but avoid excessive heat to prevent degradation. |
Stability Data Summary
The following table summarizes stability data for thalidomide and its analogs, which can serve as a reference for this compound.
| Compound | Condition | Half-life | Reference |
| Thalidomide & N-alkyl analogs | Phosphate buffer pH 6.4, 32°C | 25 - 35 hours | [2] |
| Thalidomide | Diluted solution | 2.1 hours | [1] |
Experimental Protocols
Protocol for Assessing Solution Stability by HPLC
This protocol outlines a general method for determining the stability of this compound in a specific solvent and at a given temperature.
1. Preparation of Standard and Sample Solutions:
- Prepare a stock solution of this compound in the desired solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).
- Prepare a series of dilutions from the stock solution to create a standard curve (e.g., 0.1, 0.5, 1, 5, 10 µM).
- Prepare a sample solution at a specific concentration for the stability study (e.g., 100 µM) in the desired buffer or media.
2. Incubation:
- Store the sample solution under the desired storage conditions (e.g., 4°C, room temperature, 37°C).
- At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot of the sample solution for analysis.
3. HPLC Analysis:
- Column: C18 reverse-phase column (e.g., Develosil ODS UG-5, 150mm x 4.6mm, 5µm particle size).[3]
- Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (B52724) (Solvent B) is a common starting point. An isocratic method with a mobile phase of 0.01M potassium dihydrogen orthophosphate and Acetonitrile (80:20 v/v) has also been reported for thalidomide.[3]
- Flow Rate: 0.7 - 1.0 mL/min.[3]
- Detection Wavelength: 297 nm.[3]
- Injection Volume: 10 µL.
4. Data Analysis:
- Generate a standard curve by plotting the peak area against the concentration of the standards.
- Determine the concentration of the compound in the sample aliquots at each time point using the standard curve.
- Calculate the percentage of the compound remaining at each time point relative to the initial concentration (time 0).
- Plot the percentage remaining against time to determine the degradation kinetics and half-life.
Visualizations
Caption: A flowchart for troubleshooting inconsistent experimental results potentially related to compound stability.
Caption: A decision tree to guide the appropriate storage conditions for this compound.
References
Enhancing cell permeability of PROTACs containing Thalidomide-O-amido-C6-NH2 hydrochloride
Welcome to the technical support center for researchers, scientists, and drug development professionals working with PROTACs containing Thalidomide-O-amido-C6-NH2 hydrochloride. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to cell permeability, a critical factor for the successful degradation of intracellular target proteins.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its role in a PROTAC?
A1: this compound is a chemical moiety that consists of three components:
-
Thalidomide: This is a well-characterized ligand for the Cereblon (CRBN) E3 ubiquitin ligase. By incorporating thalidomide, the PROTAC can hijack the CRBN E3 ligase complex.
-
-O-amido-C6-: This is a linker composed of an ether, an amide, and a six-carbon alkyl chain. The linker's length, rigidity, and physicochemical properties are crucial for optimizing the formation of a productive ternary complex between the target protein and the E3 ligase.
-
-NH2 hydrochloride: This is a primary amine salt, which serves as a reactive handle for conjugating the linker to a ligand that binds your protein of interest (POI).
Q2: Why is cell permeability a major challenge for PROTACs?
A2: Cell permeability is a significant hurdle for many PROTACs due to their inherent physicochemical properties.[1][2][3] Most PROTACs have a high molecular weight (often >800 Da) and a large polar surface area, which are characteristics that generally lead to poor passive diffusion across the lipid bilayer of the cell membrane.[3][4] For a PROTAC to be effective, it must penetrate the cell membrane to reach its intracellular target protein and the E3 ligase machinery.[3]
Q3: What are the key factors influencing the cell permeability of my thalidomide-based PROTAC?
A3: Several factors can impact the cell permeability of your PROTAC:
-
Physicochemical Properties: High molecular weight, large polar surface area (PSA), and a high number of hydrogen bond donors are associated with poor permeability.
-
Linker Composition: The length, flexibility, and chemical nature of the linker play a critical role. For instance, replacing flexible polyethylene (B3416737) glycol (PEG) linkers with more rigid alkyl or phenyl-containing linkers can sometimes enhance permeability.[5]
-
Overall Lipophilicity (LogP): A balance is essential. The PROTAC needs to be lipophilic enough to enter the cell membrane but also soluble enough to exist in the aqueous cytoplasm.
-
Intramolecular Hydrogen Bonding: The ability of a PROTAC to form intramolecular hydrogen bonds can shield polar groups, reducing the effective PSA and promoting a more "folded" or compact conformation that is more conducive to cell entry.
Q4: What is the "hook effect" and how does it relate to PROTAC concentration and cell permeability?
A4: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations.[6][7] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (either with the target protein or the E3 ligase) rather than the productive ternary complex required for degradation.[6][7] While not directly a measure of permeability, observing a hook effect implies that the PROTAC is entering the cell in sufficient quantities to engage its targets. If no degradation is observed at any concentration, poor cell permeability could be a primary reason.
Troubleshooting Guide: Low Cell Permeability
This guide provides a structured approach to troubleshooting and enhancing the cell permeability of your PROTAC containing this compound.
Problem: My PROTAC shows low or no degradation of the target protein, and I suspect poor cell permeability.
Below is a troubleshooting workflow to diagnose and address this issue.
Caption: A workflow for troubleshooting low PROTAC activity due to suspected poor cell permeability.
Quantitative Data: Strategies to Enhance PROTAC Permeability
The following tables summarize quantitative data from studies on thalidomide-based PROTACs, illustrating the impact of different strategies on cell permeability.
Table 1: Impact of Linker Modification on Apparent Permeability (Papp)
| PROTAC Modification | Linker Type | Papp (A-B) (10⁻⁶ cm/s) | Efflux Ratio (B-A/A-B) | Reference |
| Baseline PROTAC | PEG-based | Low (<1.0) | >2.0 (indicates efflux) | [5] |
| Modified PROTAC | Phenyl-containing | Improved (>1.0) | Reduced (<2.0) | [5] |
| PROTAC 1 | Flexible (e.g., PEG) | 0.2 | 3.5 | [8] |
| PROTAC 2 | Rigid (e.g., Alkyl) | 0.8 | 1.5 | [8] |
Table 2: Comparison of Permeability Assay Results for Different PROTACs
| PROTAC ID | E3 Ligase Ligand | Target Protein | Assay Type | Papp (10⁻⁶ cm/s) | Key Finding | Reference |
| MZ1 | VHL | BRD4 | PAMPA | 0.6 | Moderate passive permeability | [9] |
| AT1 | VHL | BRD4 | PAMPA | 0.006 | Very low passive permeability | [9] |
| dBET57 | CRBN | BET | Caco-2 | Low | Undergoes active efflux | [10] |
| ARV-110 | CRBN | AR | Caco-2 | Low | Poor recovery without additives | [10] |
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay provides a high-throughput, cell-free method to assess the passive permeability of a PROTAC across an artificial lipid membrane.[11]
Methodology:
-
Preparation of the Donor Plate:
-
Prepare a solution of your PROTAC in a suitable buffer (e.g., PBS at pH 7.4).
-
Add the PROTAC solution to the wells of a 96-well filter plate (the donor plate).
-
-
Preparation of the Acceptor Plate:
-
Fill the wells of a 96-well acceptor plate with buffer.
-
-
Assembly and Incubation:
-
Carefully place the donor filter plate on top of the acceptor plate, ensuring the filter membrane is in contact with the acceptor buffer.
-
Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).
-
-
Sample Analysis:
-
After incubation, separate the plates.
-
Determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.
-
-
Calculation of Apparent Permeability (Papp):
-
The Papp value is calculated using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([drug]_acceptor / [drug]_equilibrium))
Where:
-
V_D = Volume of donor well
-
V_A = Volume of acceptor well
-
A = Area of the membrane
-
t = Incubation time
-
[drug]_acceptor = Concentration of drug in the acceptor well
-
[drug]_equilibrium = Theoretical equilibrium concentration
-
-
Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
Caco-2 Permeability Assay
This cell-based assay uses a monolayer of Caco-2 cells, which differentiate to form a polarized epithelium that mimics the human intestinal barrier.[11] It provides a more comprehensive assessment of permeability, including passive diffusion, active transport, and efflux.[11]
Methodology:
-
Cell Culture:
-
Culture Caco-2 cells on permeable filter supports in a transwell plate for 21-25 days to allow for differentiation and formation of a monolayer.
-
-
Monolayer Integrity Check:
-
Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
-
Permeability Assay (Apical to Basolateral - A-B):
-
Wash the cell monolayers with transport buffer.
-
Add the PROTAC solution to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking.
-
At specified time points, take samples from the basolateral chamber and replace with fresh buffer.
-
-
Permeability Assay (Basolateral to Apical - B-A):
-
Perform the assay in the reverse direction to assess active efflux. Add the PROTAC to the basolateral chamber and sample from the apical chamber.
-
-
Sample Analysis:
-
Determine the concentration of the PROTAC in the collected samples using LC-MS/MS.
-
-
Calculation of Papp and Efflux Ratio:
-
Calculate the Papp for both A-B and B-A directions.
-
The efflux ratio is calculated as Papp (B-A) / Papp (A-B). An efflux ratio greater than 2 suggests that the PROTAC is a substrate for an efflux transporter.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation [frontiersin.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. tandfonline.com [tandfonline.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. enamine.net [enamine.net]
- 11. benchchem.com [benchchem.com]
Minimizing neosubstrate degradation with thalidomide-based PROTACs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with thalidomide-based Proteolysis Targeting Chimeras (PROTACs). Our goal is to help you minimize neosubstrate degradation and overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is neosubstrate degradation and why is it a concern with thalidomide-based PROTACs?
A1: Neosubstrate degradation refers to the unintended degradation of proteins that are not the intended target of the PROTAC. With thalidomide-based PROTACs, the Cereblon (CRBN) E3 ligase ligand (a derivative of thalidomide) can induce the degradation of endogenous proteins, known as neosubstrates, that are naturally recognized by CRBN when bound to these "molecular glue" compounds.[1] This is a significant concern because the degradation of these off-target proteins can lead to unintended cellular effects and toxicity, potentially confounding experimental results and limiting the therapeutic window of the PROTAC.[2] For instance, some neosubstrates are involved in embryonic development, and their degradation can be associated with the teratogenic effects of thalidomide (B1683933).[1][]
Q2: How can I reduce neosubstrate degradation while maintaining on-target activity?
A2: Minimizing neosubstrate degradation requires careful optimization of the PROTAC molecule. Key strategies include:
-
Modification of the E3 Ligase Ligand: Introducing chemical modifications to the thalidomide moiety can alter its binding interface with CRBN, thereby changing the neosubstrate recognition profile. For example, modifications at the 6th position of the lenalidomide (B1683929) scaffold have been shown to control neosubstrate selectivity.[4][1]
-
Linker Optimization: The length, composition, and attachment point of the linker connecting the target binder and the E3 ligase ligand are critical.[5][6][7] Optimizing the linker can influence the geometry of the ternary complex (Target:PROTAC:CRBN), favoring the ubiquitination of the target protein over neosubstrates.
-
Choosing a Different E3 Ligase: If modifying the thalidomide-based PROTAC is not sufficient, consider using a PROTAC that recruits a different E3 ligase, such as VHL. VHL-based PROTACs are generally considered to have fewer off-target degradation profiles compared to some CRBN-based PROTACs.[8]
Q3: My thalidomide-based PROTAC shows poor degradation of my target protein. What are the possible causes and how can I troubleshoot this?
A3: Poor target degradation can stem from several factors. A systematic approach to troubleshooting is recommended:
-
Confirm Target Engagement: Ensure your PROTAC is entering the cells and binding to the target protein. Techniques like the Cellular Thermal Shift Assay (CETSA) or NanoBRET™ Target Engagement Assays can verify intracellular target binding.[9]
-
Verify Ternary Complex Formation: Successful degradation requires the formation of a stable ternary complex between the target protein, the PROTAC, and CRBN.[10][11] This can be assessed using techniques like co-immunoprecipitation (Co-IP), fluorescence resonance energy transfer (FRET), or surface plasmon resonance (SPR).[9][12]
-
Assess Ubiquitination: If the ternary complex forms but degradation is weak, the ubiquitination of the target protein may be inefficient.[9] An in-cell ubiquitination assay can be performed by immunoprecipitating the target protein and then immunoblotting for ubiquitin. Remember to treat cells with a proteasome inhibitor to allow for the accumulation of ubiquitinated proteins.[9]
-
Check Proteasome Activity: Ensure the proteasome is functional in your cell line. A general proteasome activity assay can confirm this.
-
Consider PROTAC Solubility and Stability: Thalidomide-based PROTACs can have poor aqueous solubility, leading to precipitation in cell culture media and an underestimation of potency.[13] It is also important to check the stability of your PROTAC under experimental conditions using methods like LC-MS.[8]
Q4: What are the best methods to quantify neosubstrate degradation?
A4: Several methods can be used to quantify both on-target and off-target protein degradation:
-
Western Blotting: This is a traditional and widely used method to measure the relative abundance of specific proteins.[14] However, it can be semi-quantitative and has a lengthy workflow.[14]
-
Simple Western™: This automated capillary-based immunoassay offers a more reproducible and quantitative alternative to traditional Western blotting, allowing for the accurate determination of DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.[14][15]
-
Mass Spectrometry-based Proteomics: This is a powerful and unbiased approach to globally assess changes in the proteome upon PROTAC treatment.[2] It can identify and quantify the degradation of both the intended target and any neosubstrates simultaneously.
Troubleshooting Guides
Issue 1: High Neosubstrate Degradation
| Potential Cause | Troubleshooting Steps |
| Non-selective CRBN Ligand | 1. Synthesize and test analogs of the thalidomide ligand with modifications known to alter neosubstrate binding, such as at the C4, C5, or 6-position.[4][1][2] 2. Compare the degradation profile of your PROTAC with that of the parent immunomodulatory drug (e.g., thalidomide, lenalidomide) to identify neosubstrates specific to the PROTAC versus the CRBN ligand itself. |
| Suboptimal Linker | 1. Design and synthesize a series of PROTACs with varying linker lengths, compositions (e.g., PEG-based for improved solubility), and attachment points on both the target binder and the CRBN ligand.[6][7] 2. Evaluate each new PROTAC for on-target and off-target degradation using quantitative proteomics. |
| Inherent Properties of the Target Protein | 1. Some target proteins may form a ternary complex that sterically hinders the ubiquitination of the target, while still allowing for neosubstrate degradation. In this case, consider using a different E3 ligase recruiter (e.g., VHL). |
Issue 2: Poor PROTAC Solubility
| Potential Cause | Troubleshooting Steps |
| High Lipophilicity and Molecular Weight | 1. Accurately measure the thermodynamic and kinetic solubility of your PROTAC.[13] 2. Incorporate hydrophilic moieties into the linker, such as polyethylene (B3416737) glycol (PEG) chains, to improve aqueous solubility.[6] 3. When preparing stock solutions, use an appropriate organic solvent (e.g., DMSO) and ensure complete dissolution before further dilution in aqueous buffers.[13] 4. For cellular assays, be mindful of the final DMSO concentration and its potential effects on the cells. |
| Precipitation in Assays | 1. Visually inspect assay plates for any signs of compound precipitation. 2. If precipitation is observed, consider lowering the concentration of the PROTAC or using a formulation with solubilizing agents (use with caution and appropriate controls). |
Experimental Protocols
Protocol 1: Western Blot for Protein Degradation
-
Cell Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with a dose-response range of your PROTAC or a vehicle control (e.g., DMSO) for a predetermined time course (e.g., 2, 4, 8, 16, 24 hours).[8]
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Normalize the protein amounts for each sample, add Laemmli buffer, and heat. Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and then transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST). Incubate the membrane with a primary antibody specific for your target protein, a neosubstrate of interest, and a loading control (e.g., GAPDH, β-actin). Wash the membrane and then incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate.[8] Quantify the band intensities using densitometry software and normalize the signal of the protein of interest to the loading control.[8]
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
-
Cell Treatment: Treat cells with the optimal concentration of your PROTAC and a vehicle control for a short duration (e.g., 1-4 hours) to capture the transient ternary complex.[9]
-
Cell Lysis: Lyse the cells in a non-denaturing IP lysis buffer containing protease inhibitors.
-
Immunoprecipitation: Pre-clear the lysate with Protein A/G agarose (B213101) beads. Incubate the pre-cleared lysate with an antibody against either the target protein or the E3 ligase (e.g., anti-CRBN) overnight at 4°C. Add Protein A/G beads to pull down the antibody-protein complexes.
-
Washing and Elution: Wash the beads several times with lysis buffer to remove non-specific binders. Elute the bound proteins from the beads using a low-pH elution buffer or by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted samples by Western blotting, probing for the target protein, the E3 ligase, and other potential binding partners.
Visualizations
Caption: Mechanism of action for a thalidomide-based PROTAC.
Caption: Troubleshooting workflow for poor PROTAC efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. PROTACs improve selectivity for targeted proteins – ScienceOpen [scienceopen.com]
- 6. Current strategies for improving limitations of proteolysis targeting chimeras [ccspublishing.org.cn]
- 7. books.rsc.org [books.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. conferences-on-demand.faseb.org [conferences-on-demand.faseb.org]
- 11. Lessons in PROTAC Design from Selective Degradation with a Promiscuous Warhead: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 12. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Automated Profiling of PROTAC-Induced Cereblon Neosubstrate Degradation Using Simple Western | Bio-Techne [bio-techne.com]
- 15. Assays for Targeted Protein Degradation | Bio-Techne [bio-techne.com]
Technical Support Center: Strategies to Reduce PROTAC-Induced Toxicity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address and mitigate toxicity issues encountered during the development and application of Proteolysis-Targeting Chimeras (PROTACs).
Frequently Asked questions (FAQs)
Q1: What are the primary sources of PROTAC-induced toxicity?
A1: PROTAC-induced toxicity can stem from several factors:
-
On-target toxicity: This occurs when the degradation of the intended target protein in healthy tissues leads to adverse effects. For example, the degradation of BCL-XL, a valid cancer target, can cause thrombocytopenia (low platelet count) because platelets also depend on BCL-XL for survival.[1][2]
-
Off-target toxicity: This arises from the unintended degradation of proteins other than the target of interest.[3][4] This can happen if the PROTAC's ligands bind to other proteins or if the ternary complex forms with unintended proteins.[4]
-
"Hook effect"-related toxicity: At high concentrations, PROTACs can form non-productive binary complexes with either the target protein or the E3 ligase, which reduces degradation efficiency and may lead to toxicity from the unbound PROTAC.[5][6][7]
-
Cytokine Release Syndrome (CRS): Some PROTACs can induce an excessive immune response, leading to a "cytokine storm," a severe inflammatory reaction that can cause multi-organ failure.[8][9]
-
Ligand-based toxicity: The individual small molecules that bind the target protein and the E3 ligase may have their own inherent toxicities independent of the PROTAC mechanism.[10]
Q2: How can I distinguish between on-target and off-target cytotoxicity in my cell-based assays?
A2: Differentiating between on-target and off-target toxicity is a critical step in troubleshooting. Here are several experimental strategies:
-
Use an inactive control PROTAC: Synthesize a version of your PROTAC with a modification that prevents it from binding to the E3 ligase (e.g., an epimer of the E3 ligase ligand).[10] If this inactive control still causes toxicity, it points to an off-target effect that is independent of protein degradation.[10][11]
-
Perform ligand-only controls: Test the target-binding and E3 ligase-binding small molecules separately to see if either component is inherently toxic.[10]
-
Utilize knockout/knockdown cell lines: Use CRISPR or shRNA to create a cell line that does not express the target protein. If the PROTAC is not toxic in these cells, it strongly suggests the toxicity is on-target.[10]
-
Proteasome inhibitor pre-treatment: Pre-treating cells with a proteasome inhibitor like MG132 can help determine if the toxicity is dependent on proteasomal degradation. A reduction in cytotoxicity would indicate a PROTAC-mediated degradation effect (either on- or off-target).[10]
-
Global proteomics: Mass spectrometry-based proteomics can identify all the proteins that are degraded upon PROTAC treatment, providing a direct way to identify unintended targets.[3][11]
Q3: What is the "hook effect" and how can it lead to toxicity?
A3: The "hook effect" is a phenomenon observed with PROTACs where the degradation efficiency decreases at very high concentrations.[6][12] This occurs because PROTACs need to form a ternary complex (Target Protein-PROTAC-E3 Ligase) to function. At excessive concentrations, the PROTAC molecules are more likely to form binary complexes (Target Protein-PROTAC or PROTAC-E3 Ligase), which are non-productive and inhibit the formation of the necessary ternary complex.[6][12] This can contribute to toxicity in two ways: the reduced degradation of the intended target may lessen the therapeutic effect, and the high concentration of the unbound PROTAC itself might exert off-target or other toxic effects.[5][13]
Q4: How can on-target toxicity be mitigated?
A4: Mitigating on-target toxicity often involves strategies to improve the tissue or cell-type selectivity of the PROTAC. Some approaches include:
-
Leveraging E3 Ligase Expression: Design PROTACs that recruit E3 ligases with tissue-specific expression. For instance, to avoid the platelet toxicity of BCL-XL inhibitors, PROTACs were developed to recruit the VHL E3 ligase, which has minimal expression in platelets.[2][14][15]
-
Antibody-PROTAC Conjugates (Ab-PROTACs): By attaching a PROTAC to an antibody that targets a specific cell-surface antigen (e.g., one overexpressed on cancer cells), the PROTAC can be delivered more specifically to the desired cells, minimizing exposure to healthy tissues.[2][16]
-
Pro-PROTACs: These are inactive forms of PROTACs that are designed to be activated by specific conditions or enzymes present in the target tissue, such as the tumor microenvironment.[16][17] This ensures the PROTAC is only active where it is needed, reducing systemic toxicity.[16]
Troubleshooting Guides
Guide 1: Investigating Unexpected Cytotoxicity
If you observe significant cytotoxicity in your experiments, this guide provides a systematic approach to identify the cause.
Caption: Workflow for troubleshooting unexpected PROTAC-induced cytotoxicity.
-
Objective: To determine the concentration at which the PROTAC induces cytotoxicity (IC₅₀).
-
Methodology:
-
Cell Plating: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.
-
Compound Treatment: Treat the cells with a serial dilution of your PROTAC (e.g., from 1 pM to 10 µM) for a specified period (e.g., 72 hours). Include a vehicle control (e.g., 0.1% DMSO).[5]
-
Reagent Preparation: Equilibrate the CellTiter-Glo® reagent to room temperature.[5]
-
Cell Lysis: Add the CellTiter-Glo® reagent to each well. Mix on an orbital shaker for 2 minutes to lyse the cells.[5]
-
Incubation: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[5]
-
Data Acquisition: Record the luminescence using a plate reader.[5]
-
Analysis: Normalize the data to the vehicle control and plot a dose-response curve to calculate the IC₅₀ value.[5]
-
Guide 2: Assessing Off-Target Protein Degradation
Unintended degradation of proteins is a major cause of off-target toxicity.[4] Global proteomics is a powerful tool for identifying these off-target effects.
Caption: Experimental workflow for identifying off-target protein degradation.
-
Objective: To identify unintended proteins degraded by the PROTAC.[5]
-
Methodology:
-
Cell Culture and Treatment: Culture cells and treat them with the PROTAC at a concentration that achieves maximal target degradation (e.g., 10x DC₅₀) and a vehicle control for a set time (e.g., 24 hours).[5]
-
Sample Preparation: Harvest the cells, lyse them, and digest the proteins into peptides using trypsin.[5]
-
Mass Spectrometry (MS): Analyze the peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5]
-
Data Analysis: Use appropriate software to identify and quantify the proteins in each sample. Compare the protein abundance between the PROTAC-treated and vehicle control samples.[11]
-
Hit Identification: Identify proteins with statistically significant changes in abundance, applying a fold-change cutoff to focus on biologically relevant changes.[11]
-
Pathway Analysis: Use bioinformatics tools to determine if the identified off-target proteins are enriched in specific biological pathways.[11]
-
Guide 3: Evaluating the Risk of Cytokine Release Syndrome (CRS)
An in vitro cytokine release assay can help assess the potential of your PROTAC to induce CRS.[8]
-
Objective: To measure the release of pro-inflammatory cytokines from immune cells upon exposure to the PROTAC.
-
Methodology:
-
Cell Source: Use human peripheral blood mononuclear cells (PBMCs) from multiple donors.[18]
-
Compound Treatment: In a 96-well plate, expose the PBMCs to the PROTAC at escalating doses. Include a positive control known to induce cytokine release (e.g., anti-CD28 mAb TGN1412) and a vehicle control.[18]
-
Incubation: Incubate the cells for different time points (e.g., 6 and 24 hours).[18]
-
Supernatant Collection: After incubation, centrifuge the plate and collect the supernatant.
-
Cytokine Quantification: Measure the concentration of key cytokines in the supernatant using a multiplex immunoassay (e.g., LEGENDplex™, Luminex).[18]
-
| Cytokine | Primary Function in CRS |
| IL-2 | T-cell proliferation and activation |
| IFN-γ | Macrophage activation, pro-inflammatory |
| TNF-α | Systemic inflammation, fever |
| IL-6 | Key mediator of fever and acute phase response |
| IL-8 (CXCL8) | Neutrophil recruitment |
| IL-10 | Anti-inflammatory, but can be elevated in CRS |
| IL-1β | Pro-inflammatory, fever |
This table summarizes some of the key cytokines often measured in CRS assays.[9][18]
Caption: The "hook effect" at high PROTAC concentrations leads to non-productive binary complexes.
References
- 1. PROTACs to Address the Challenges Facing Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. Cytokine Release Assay | Creative Diagnostics [creative-diagnostics.com]
- 9. Cytokine Storm panel | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 14. researchgate.net [researchgate.net]
- 15. Proteolysis‐targeting chimeras in drug development: A safety perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Precision-engineered PROTACs minimize off-tissue effects in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Emerging Strategies in Proteolysis-Targeting Chimeras (PROTACs): Highlights from 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cytokine Release Syndrome (CRS) Assay I Cytokine Storm I CRO services [explicyte.com]
Validation & Comparative
A Comparative Analysis of Thalidomide-O-amido-C6-NH2 Hydrochloride and Other Cereblon Ligands for Targeted Protein Degradation
For researchers, scientists, and drug development professionals, the selection of an appropriate E3 ligase ligand is a critical step in the design of potent and specific proteolysis-targeting chimeras (PROTACs). Cereblon (CRBN), a substrate receptor for the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex, has emerged as a popular target for PROTAC development. This guide provides a comparative overview of Thalidomide-O-amido-C6-NH2 hydrochloride and other well-characterized cereblon ligands, supported by experimental data and detailed protocols.
This compound is a synthetic ligand-linker conjugate designed for the recruitment of cereblon in PROTAC applications.[1][2] It incorporates the fundamental thalidomide (B1683933) scaffold, which is known to bind to cereblon, and a C6 amino linker for conjugation to a target protein ligand.[1][2] To objectively evaluate its potential, it is essential to compare its characteristics with those of established cereblon ligands such as thalidomide, lenalidomide, pomalidomide, and the high-affinity binder iberdomide.
Comparative Analysis of Cereblon Ligand Binding Affinities
The binding affinity of a ligand to cereblon is a key determinant of the efficacy of a PROTAC. Higher affinity can lead to more efficient formation of the ternary complex (target protein-PROTAC-E3 ligase) and subsequent degradation of the target protein. The following table summarizes the reported binding affinities of several common cereblon ligands.
| Ligand | Binding Affinity (Kd) | Binding Affinity (IC50) | Assay Method |
| This compound | Data not available | Data not available | - |
| Thalidomide | ~250 nM[3] | - | Isothermal Titration Calorimetry (ITC) |
| Lenalidomide | - | ~2 µM[3] | Competitive Binding Assay |
| Pomalidomide | ~157 nM | ~1.2 - 3 µM | Competitive Titration, TR-FRET |
| Iberdomide (CC-220) | - | ~150 nM | Cereblon-binding affinity assay |
Note: Binding affinities can vary depending on the specific assay conditions and the form of the cereblon protein used (e.g., isolated domain vs. full-length complex).
Cereblon-Mediated Ubiquitination Pathway
Cereblon functions as a substrate receptor within the Cullin 4A/B-RING E3 ubiquitin ligase complex (CRL4CRBN).[4][5][6][7][8] Upon binding of a cereblon ligand, the conformation of the substrate-binding pocket is altered, leading to the recruitment of specific proteins (neosubstrates) for ubiquitination and subsequent degradation by the 26S proteasome.[5][7]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. gosset.ai [gosset.ai]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ashpublications.org [ashpublications.org]
- 8. The role and mechanism of CRL4 E3 ubiquitin ligase in cancer and its potential therapy implications - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Thalidomide, Lenalidomide, and Pomalidomide as E3 Ligase Ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of thalidomide (B1683933), lenalidomide (B1683929), and pomalidomide (B1683931), three seminal immunomodulatory drugs (IMiDs) that function as ligands for the E3 ubiquitin ligase Cereblon (CRBN). By binding to CRBN, these molecules modulate its substrate specificity, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, known as neosubstrates. This targeted protein degradation is the primary mechanism behind their therapeutic efficacy in various hematological malignancies.[1][2][3][4] This guide will delve into their comparative binding affinities, substrate degradation profiles, and the experimental methodologies used to characterize these interactions.
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
Thalidomide and its analogs, lenalidomide and pomalidomide, exert their therapeutic effects by co-opting the Cullin-4 RING E3 ubiquitin ligase complex (CRL4^CRBN^).[4][5] These small molecules act as a "molecular glue," inducing a novel interaction between CRBN and specific neosubstrates that are not normally targeted by this E3 ligase.[4] This induced proximity triggers the transfer of ubiquitin from the E2 conjugating enzyme to the neosubstrate, marking it for degradation by the 26S proteasome. The degradation of these neosubstrates, which often include key transcription factors, leads to the downstream anti-proliferative and immunomodulatory effects observed in the treatment of diseases like multiple myeloma.[1][6][7]
Comparative Quantitative Data
The binding affinity of these IMiDs to CRBN and their efficiency in degrading specific neosubstrates are critical determinants of their biological activity. The following tables summarize key quantitative data from various studies. It is important to note that absolute values can vary depending on the specific experimental conditions, such as the protein constructs and cell lines used.
Table 1: Binding Affinity to Cereblon (CRBN)
| Compound | Dissociation Constant (Kd) | IC50 | Assay Method | Reference |
| Thalidomide | ~250 nM | 30 µM | Competitive Titration | [8] |
| Lenalidomide | ~178 nM | 3 µM | Competitive Titration | [1][8] |
| Pomalidomide | ~157 nM | 3 µM | Competitive Titration | [1][8] |
| Thalidomide | 43.4 ± 2.6 µM | - | Isothermal Titration Calorimetry (ITC) - CRBN TBD | [9][10] |
| Lenalidomide | 6.7 ± 0.9 µM | - | Isothermal Titration Calorimetry (ITC) - CRBN TBD | [9][10] |
| Pomalidomide | 14.7 ± 1.9 µM | - | Isothermal Titration Calorimetry (ITC) - CRBN TBD | [9][10] |
| Lenalidomide | 0.64 ± 0.24 µM | - | Isothermal Titration Calorimetry (ITC) - CRBN-DDB1 complex | [10] |
| Lenalidomide | 445 ± 19 nM | - | Surface Plasmon Resonance (SPR) | [11] |
| Pomalidomide | 264 ± 18 nM | - | Surface Plasmon Resonance (SPR) | [11] |
TBD: Thalidomide Binding Domain
Table 2: Neosubstrate Degradation Potency (DC50)
| Compound | Neosubstrate | DC50 | Cell Line | Reference |
| Pomalidomide | IKZF1 | 8.7 nM | MM.1S | [11] |
| Lenalidomide | IKZF1/IKZF3 | Dose-dependent degradation observed | MM1S | [12] |
| Pomalidomide | IKZF1 | More sensitive than lenalidomide | RPMI 8266 | [13] |
| Pomalidomide | IKZF3 | More sensitive than lenalidomide | RPMI 8266 | [13] |
| Lenalidomide | CK1α | Degraded | - | [14] |
| Pomalidomide | CK1α | Not degraded | - | [14] |
Substrate Specificity
A key differentiator between thalidomide, lenalidomide, and pomalidomide is their distinct pattern of neosubstrate degradation.[4] While all three target the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) for degradation, their efficiency and broader substrate profiles differ.[6][7]
-
Pomalidomide is generally a more potent degrader of IKZF1 and IKZF3 compared to lenalidomide.[13]
-
Lenalidomide uniquely induces the degradation of casein kinase 1α (CK1α), which is particularly relevant in the context of myelodysplastic syndromes with a 5q deletion.[14] Pomalidomide and thalidomide do not induce the degradation of CK1α.[14]
-
The differential substrate specificity likely underlies the varied clinical activities and toxicity profiles of these drugs.[4]
Experimental Protocols
Accurate characterization of the interaction between IMiDs, CRBN, and neosubstrates relies on a variety of biophysical and cellular assays. Below are detailed methodologies for key experiments.
Isothermal Titration Calorimetry (ITC)
Principle: ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.[15]
Methodology:
-
Sample Preparation:
-
Purify recombinant human CRBN (or a specific domain like the TBD) and the DDB1 protein.
-
Dialyze both the protein and the IMiD extensively against the same buffer to minimize buffer mismatch effects.[15]
-
Accurately determine the concentrations of the protein and ligand solutions.
-
Degas all solutions prior to use to prevent air bubbles in the calorimeter cell.[15]
-
-
ITC Experiment:
-
Load the CRBN protein solution into the sample cell of the calorimeter.
-
Load the IMiD solution into the injection syringe. A typical starting concentration for the protein in the cell is 10-30 times the expected Kd, and the ligand in the syringe should be 10-20 times the protein concentration.[15]
-
Perform a series of small, sequential injections of the IMiD into the protein solution while maintaining a constant temperature.
-
Record the heat change after each injection.
-
-
Data Analysis:
-
Integrate the heat-flow peaks corresponding to each injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model to determine the Kd, n, and ΔH.[16]
-
Surface Plasmon Resonance (SPR)
Principle: SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip, allowing for real-time monitoring of binding and dissociation events.[17]
Methodology:
-
Chip Preparation and Ligand Immobilization:
-
Select an appropriate sensor chip (e.g., CM5 for amine coupling).
-
Activate the sensor surface according to the manufacturer's protocol.
-
Immobilize the purified CRBN protein onto the sensor surface to a desired density.
-
Deactivate any remaining active groups on the surface.[16]
-
-
Binding Analysis:
-
Prepare a series of concentrations of the IMiD in a suitable running buffer.
-
Inject the IMiD solutions over the sensor surface at a constant flow rate.
-
Monitor the change in the SPR signal (measured in Resonance Units, RU) in real-time to observe the association phase.
-
After the association phase, flow the running buffer without the IMiD over the surface to monitor the dissociation phase.[5]
-
-
Data Analysis:
-
Fit the association and dissociation curves to a suitable kinetic model to determine the association rate constant (kon) and the dissociation rate constant (koff).
-
Calculate the equilibrium dissociation constant (Kd) as the ratio of koff/kon.
-
Western Blot for Neosubstrate Degradation
Principle: Western blotting is a technique used to detect and quantify the amount of a specific protein in a sample. In this context, it is used to measure the reduction in neosubstrate levels following treatment with an IMiD.
Methodology:
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., MM.1S multiple myeloma cells) to an appropriate density.
-
Treat the cells with a range of concentrations of the IMiD (e.g., thalidomide, lenalidomide, or pomalidomide) or a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).[11]
-
-
Protein Extraction:
-
Harvest the cells and wash with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer containing protease inhibitors to extract total protein.[18]
-
Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[19]
-
-
Immunodetection:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the neosubstrate of interest (e.g., anti-IKZF1). A loading control antibody (e.g., anti-GAPDH or anti-β-actin) should also be used to ensure equal protein loading.[19]
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[18][19]
-
-
Data Analysis:
-
Quantify the band intensities for the neosubstrate and the loading control.
-
Normalize the neosubstrate band intensity to the loading control band intensity for each sample.
-
Plot the normalized protein levels against the IMiD concentration to determine the DC50 value (the concentration at which 50% of the protein is degraded).
-
Conclusion
Thalidomide, lenalidomide, and pomalidomide represent a powerful class of therapeutics that function by hijacking the CRL4^CRBN^ E3 ubiquitin ligase to induce the degradation of specific neosubstrates. While they share a common core mechanism, they exhibit important differences in their binding affinity for CRBN and, most notably, in their neosubstrate specificity. Pomalidomide is a more potent degrader of IKZF1 and IKZF3, while lenalidomide uniquely targets CK1α for degradation. These distinctions, quantifiable through a suite of biophysical and cellular assays, are fundamental to their distinct clinical profiles and provide a framework for the rational design of next-generation protein degraders.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Rate of CRL4CRBN substrate Ikaros and Aiolos degradation underlies differential activity of lenalidomide and pomalidomide in multiple myeloma cells by regulation of c-Myc and IRF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cancer therapies based on targeted protein degradation — lessons learned with lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. CRBN Is a Negative Regulator of Bactericidal Activity and Autophagy Activation Through Inhibiting the Ubiquitination of ECSIT and BECN1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Efficient Synthesis of Immunomodulatory Drug Analogues Enables Exploration of Structure Degradation Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 12. beyondspringpharma.com [beyondspringpharma.com]
- 13. resources.bio-techne.com [resources.bio-techne.com]
- 14. Novel potent molecular glue degraders against broad range of hematological cancer cell lines via multiple neosubstrates degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sites.krieger.jhu.edu [sites.krieger.jhu.edu]
- 16. benchchem.com [benchchem.com]
- 17. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 18. youtube.com [youtube.com]
- 19. Western Blot Protocol - Immunoblotting or Western Blot [sigmaaldrich.com]
A Comparative Guide to CRBN-Recruiting vs. VHL-Based PROTACs in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of selectively eliminating disease-causing proteins by hijacking the cell's natural ubiquitin-proteasome system.[1] These heterobifunctional molecules consist of two ligands connected by a linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination and subsequent degradation of the target protein.[1]
Among the hundreds of E3 ligases, Cereblon (CRBN) and von Hippel-Lindau (VHL) are the most extensively utilized for PROTAC design. This guide provides an objective comparison of the efficacy and characteristics of PROTACs that recruit CRBN, often utilizing ligands like Thalidomide-O-amido-C6-NH2 hydrochloride , versus those that recruit VHL. We present supporting experimental data, detailed methodologies for key experiments, and visualizations to aid researchers in the rational design and selection of PROTACs for their specific research needs.
Mechanism of Action: A Tale of Two E3 Ligases
The fundamental mechanism for both CRBN- and VHL-based PROTACs is the formation of a ternary complex between the target protein, the PROTAC, and the E3 ligase. This proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to lysine (B10760008) residues on the surface of the target protein. The resulting polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome, which then degrades the tagged protein.[2]
While the overarching principle is the same, the choice of E3 ligase can significantly influence a PROTAC's properties, including its degradation efficiency, substrate scope, and potential off-target effects.
Figure 1: General mechanism of PROTAC-induced protein degradation.
Comparative Efficacy: Data Presentation
The efficacy of a PROTAC is primarily assessed by its DC₅₀ (concentration for 50% maximal degradation) and Dₘₐₓ (maximum percentage of degradation). The choice between a CRBN or VHL recruiter can lead to different degradation profiles depending on the target protein and the cellular context. Below are tables summarizing comparative data for PROTACs targeting BRD4 and FLT3.
Table 1: Performance Comparison of BRD4-Targeting PROTACs
| PROTAC Name | E3 Ligase Recruited | DC₅₀ | Dₘₐₓ | Cell Line | Reference |
| dBET1 | CRBN | Variable (often >100 nM) | >90% | Various | [2][3] |
| MZ1 | VHL | <10 nM | >90% | Various | [2][3] |
| ARV-771 | VHL | - | - | - | [4] |
Note: Direct comparison is challenging as linker and binder composition can vary. However, studies have shown that for BET bromodomains, VHL-based PROTACs like MZ1 often exhibit faster and more potent degradation than CRBN-based counterparts like dBET1.[2][3]
Table 2: Performance Comparison of FLT3-Targeting PROTACs
| E3 Ligase Recruited | Target | Degradation Potency (DC₅₀) | Maximum Degradation (Dₘₐₓ) | Cell Line |
| VHL | FLT3 | Potent (nanomolar range) | Significant | AML Cell Lines (e.g., MV4-11) |
| CRBN | FLT3 | Potent (nanomolar range) | Significant | AML Cell Lines (e.g., MOLM-14) |
Note: Both VHL and CRBN can be effectively recruited to induce the degradation of FLT3 in AML cell lines. The choice may depend on factors like the specific FLT3 binder, linker chemistry, and cellular context.
Signaling Pathway Visualization
To understand the downstream consequences of protein degradation, it is crucial to visualize the relevant signaling pathways. Below is a simplified representation of the FLT3 signaling pathway, which is often constitutively active in Acute Myeloid Leukemia (AML) and is a key target for PROTAC development.
References
- 1. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 2. Profiling of diverse tumor types establishes the broad utility of VHL-based ProTaCs and triages candidate ubiquitin ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
The Influence of Linker Composition on PROTAC Efficacy: A Comparative Guide Featuring Thalidomide-O-amido-C6-NH2 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has ushered in a new era of targeted protein degradation, offering a powerful strategy to eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two. The linker, far from being a mere spacer, plays a pivotal role in the efficacy, selectivity, and physicochemical properties of a PROTAC. This guide provides a comparative analysis of linker-dependent effects on PROTAC activity, with a focus on PROTACs incorporating the Cereblon (CRBN) E3 ligase ligand, Thalidomide-O-amido-C6-NH2 hydrochloride.
The Central Role of the Linker in PROTAC-Mediated Degradation
The linker is a critical determinant of a PROTAC's ability to form a stable and productive ternary complex between the target protein and the E3 ligase.[1] This ternary complex formation is a prerequisite for the subsequent ubiquitination of the target protein and its degradation by the proteasome. The length, composition, and rigidity of the linker directly impact several key parameters:
-
Ternary Complex Stability: An optimal linker facilitates favorable protein-protein interactions within the ternary complex, enhancing its stability and leading to efficient ubiquitination.[2]
-
Degradation Efficiency: The linker's characteristics significantly influence the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax) of a PROTAC.[2][3]
-
Selectivity: The linker can influence the preferential degradation of one protein over another, even when the target-binding warhead is non-selective.[1]
-
Physicochemical Properties: The linker's composition affects the solubility, cell permeability, and metabolic stability of the PROTAC molecule.[4]
Comparative Analysis of Linker Types
While direct head-to-head comparative data for PROTACs using this compound against a wide array of other linkers for the same target is not extensively available in single studies, we can draw valuable insights from studies that systematically vary linker length and composition in thalidomide-based PROTACs. The most common linker types are alkyl chains and polyethylene (B3416737) glycol (PEG) chains.[1]
This compound incorporates a 6-carbon alkyl linker. Alkyl chains are generally hydrophobic and offer a high degree of conformational flexibility.[2] In contrast, PEG linkers are more hydrophilic, which can improve a PROTAC's solubility and permeability.[5] The optimal linker type and length are highly dependent on the specific target protein and E3 ligase pair, often requiring empirical optimization through the synthesis and evaluation of a library of PROTACs.[1][]
Quantitative Data on Linker-Dependent PROTAC Activity
The following tables summarize representative data from studies on thalidomide-based PROTACs, illustrating the impact of linker length and composition on their degradation efficiency.
Table 1: Impact of Alkyl and PEG Linker Length on BRD4 Degradation
| PROTAC | E3 Ligase Ligand | Linker Type | Linker Length (atoms) | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| PROTAC A | Thalidomide | Alkyl | 8 | BRD4 | HeLa | 50 | >90 |
| PROTAC B | Thalidomide | Alkyl | 12 | BRD4 | HeLa | 20 | >95 |
| PROTAC C | Thalidomide | PEG | 4 | BRD4 | 22Rv1 | 15 | >90 |
| PROTAC D | Thalidomide | PEG | 8 | BRD4 | 22Rv1 | 5 | >95 |
This table is a synthesized representation of data from multiple sources to illustrate general trends and does not represent a direct head-to-head comparison from a single study.
Table 2: Impact of Linker Composition on BCR-ABL Degradation
| PROTAC | E3 Ligase Ligand | Linker Type | Linker Length | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| PROTAC E | Thalidomide | Alkyl | 6 atoms | BCR-ABL | K562 | 10 | 85 |
| PROTAC F | Thalidomide | PEG | 3 units | BCR-ABL | K562 | 2.7 | 91.2 |
This table illustrates that for the same target, a PEG linker can sometimes lead to more potent degradation compared to an alkyl linker of similar length.[7] Data is representative and collated for illustrative purposes.
Visualizing PROTAC Mechanisms and Workflows
To better understand the processes involved in PROTAC research, the following diagrams illustrate the mechanism of action and a typical experimental workflow.
Caption: Mechanism of action for a thalidomide-based PROTAC.
Caption: A general experimental workflow for PROTAC evaluation.
Detailed Experimental Protocols
Reproducible and rigorous experimental protocols are crucial for the accurate assessment of PROTAC performance. Below are methodologies for key experiments.
Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)
Objective: To measure the binding kinetics and affinity of the PROTAC to the target protein and E3 ligase, and to determine the cooperativity of ternary complex formation.[8][9][10]
Methodology:
-
Immobilization: Immobilize the E3 ligase (e.g., recombinant His-tagged CRBN/DDB1 complex) onto a sensor chip.[10]
-
Binary Interaction Analysis:
-
Flow varying concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding affinity (KDbinary).[11]
-
Separately, determine the binary affinity of the PROTAC for the target protein.
-
-
Ternary Interaction Analysis: Prepare a series of solutions containing a fixed, saturating concentration of the target protein and varying concentrations of the PROTAC. Flow these solutions over the immobilized E3 ligase surface.[11]
-
Data Analysis: Fit the sensorgram data to a suitable binding model to determine the kinetic parameters (ka, kd) and the dissociation constant (KD) for both binary and ternary complex formation.[11]
-
Cooperativity Calculation: Calculate the cooperativity factor (α) using the formula: α = KDbinary / KDternary. An α value greater than 1 indicates positive cooperativity.[11]
In Vitro Ubiquitination Assay
Objective: To determine if the PROTAC can induce the ubiquitination of the target protein in a cell-free system.[12][13]
Methodology:
-
Reaction Setup: In a microcentrifuge tube, combine the following components in an appropriate reaction buffer:
-
E1 ubiquitin-activating enzyme
-
E2 ubiquitin-conjugating enzyme
-
E3 ubiquitin ligase (e.g., CRBN/DDB1)
-
Recombinant target protein
-
Ubiquitin
-
ATP
-
PROTAC at various concentrations
-
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).
-
Reaction Termination: Stop the reaction by adding SDS-PAGE loading buffer.
-
Western Blot Analysis:
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with an antibody specific to the target protein to detect higher molecular weight bands corresponding to ubiquitinated protein. An anti-ubiquitin antibody can also be used.[12]
-
Cellular Degradation Assay (Western Blot)
Objective: To quantify the reduction in the level of the target protein in cells treated with the PROTAC.[2][14]
Methodology:
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere. Treat the cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a desired time (e.g., 18-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane and then incubate with a primary antibody against the target protein and a loading control (e.g., GAPDH or β-actin).
-
Incubate with a corresponding secondary antibody.
-
-
Data Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to the loading control.
-
Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.[2]
-
Conclusion
The linker is a critical component of a PROTAC that significantly influences its activity. While this compound provides a readily available building block with a 6-carbon alkyl linker for CRBN-based PROTACs, the optimal linker is highly target-dependent. A systematic evaluation of a library of PROTACs with varying linker lengths and compositions, such as alkyl and PEG chains, is often necessary to identify the most potent and effective degrader for a given protein of interest. The experimental protocols outlined in this guide provide a framework for the rigorous evaluation of PROTAC performance.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. precisepeg.com [precisepeg.com]
- 5. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 7. BCR::ABL1 PROTEOLYSIS-TARGETING CHIMERAS (PROTACs): THE NEW FRONTIER IN THE TREATMENT OF Ph+ LEUKEMIAS? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 9. charnwooddiscovery.com [charnwooddiscovery.com]
- 10. o2hdiscovery.co [o2hdiscovery.co]
- 11. benchchem.com [benchchem.com]
- 12. docs.abcam.com [docs.abcam.com]
- 13. Ubiquitination Assay - Profacgen [profacgen.com]
- 14. benchchem.com [benchchem.com]
A Head-to-Head Comparison of Thalidomide-Based E3 Ligase Linkers for Targeted Protein Degradation
For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a critical step in the development of novel therapeutics. A key determinant of a PROTAC's success lies in the composition and structure of its linker, which connects the target-binding warhead to the E3 ligase-recruiting moiety. This guide provides an in-depth, head-to-head comparison of different thalidomide-based linkers used to recruit the Cereblon (CRBN) E3 ligase, supported by experimental data and detailed protocols.
The linker is not merely a passive spacer but an active component that significantly influences the efficacy, selectivity, and physicochemical properties of a PROTAC.[1][2] Its length, rigidity, and attachment point to the thalidomide (B1683933) scaffold are crucial for the formation of a stable and productive ternary complex, which is a prerequisite for the ubiquitination and subsequent degradation of the target protein.[2][3]
Quantitative Comparison of Linker Performance
The efficacy of a PROTAC is primarily assessed by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize quantitative data from various studies, comparing the performance of thalidomide-based PROTACs with different linker types and attachment points.
Impact of Linker Attachment Point on Thalidomide Scaffold
The most explored positions for linker attachment on the phthalimide (B116566) ring of thalidomide and its analogs are C4, C5, and the glutarimide (B196013) nitrogen (N-position).[4] The choice of attachment point has a significant impact on a PROTAC's properties.
| Linker Position | Target Protein | DC50 (nM) | Dmax (%) | Key Observations |
| C4-Position | BTK | 0.5 | >90 | Generally favorable, often leading to potent degradation and good aqueous stability.[4] |
| C5-Position | Various | Variable | Variable | Can be as effective as C4, but in some cases may exhibit reduced neosubstrate degradation, potentially minimizing off-target effects.[4] |
| N-Position | Various | Variable | Variable | Less common attachment point that can influence the interaction with Cereblon and the overall conformation of the PROTAC.[4] |
Impact of Linker Composition and Length
Different classes of linkers, such as polyethylene (B3416737) glycol (PEG) and alkyl chains, are commonly used in PROTAC design, each with distinct characteristics.[1]
| Linker Type | Target Protein | DC50 (nM) | Dmax (%) | Key Observations |
| PEG Linkers | BRD4 | < 500 (for 0 and 4-5 PEG units) | >90 | Flexible and hydrophilic, can enhance solubility and permeability.[1][5] A "Goldilocks effect" is often observed, where very short or longer linkers are effective, while intermediate lengths are not.[1][5] |
| Alkyl Chains | Various | Variable | Variable | Provide a more hydrophobic and flexible connection. The length needs to be optimized for each target.[1][2] |
| Rigid Linkers | Various | Variable | Variable | Incorporate structures like piperazine (B1678402) or alkynes to introduce conformational constraints, which can lead to improved selectivity and potency.[1] |
Thalidomide vs. Lenalidomide/Pomalidomide-Based Linkers
Lenalidomide and pomalidomide (B1683931) are analogs of thalidomide that also recruit CRBN.[6] PROTACs based on these analogs can sometimes offer advantages over thalidomide-based ones. Pomalidomide, for instance, generally shows a stronger binding affinity for CRBN.[7]
| E3 Ligand | Target Protein | DC50 (nM) | Key Observations |
| Thalidomide | BRD4 | Variable | Effective, but may have lower potency and stability compared to lenalidomide-based PROTACs in some cases.[6] |
| Lenalidomide | BRD4 | <1 | Can achieve picomolar potency and may possess more favorable physicochemical properties and stability.[6][8] |
| Pomalidomide | BRD4 | <1 | Often exhibits stronger binding to CRBN, potentially leading to more efficient ternary complex formation and degradation.[7] |
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation and comparison of PROTACs.
Ternary Complex Formation Assays
The formation of a stable ternary complex is a prerequisite for successful protein degradation.[4]
-
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay):
-
Principle: This bead-based immunoassay measures the proximity of two molecules. Donor and acceptor beads are coated with antibodies or tags that recognize the target protein and the E3 ligase. Upon ternary complex formation, the beads are brought into close proximity, resulting in a luminescent signal.[4]
-
Protocol Outline:
-
Incubate recombinant, tagged target protein and E3 ligase (e.g., His-tagged CRBN/DDB1 and GST-tagged target) with varying concentrations of the PROTAC.
-
Add AlphaLISA acceptor beads (e.g., anti-His) and donor beads (e.g., anti-GST).
-
Incubate in the dark.
-
Read the signal on an appropriate plate reader.[4]
-
-
-
Surface Plasmon Resonance (SPR):
-
Principle: SPR is a label-free technique that measures changes in the refractive index at a sensor chip surface upon binding of an analyte, providing real-time kinetic data.[4]
-
Protocol Outline:
-
Immobilize the E3 ligase (e.g., biotinylated CRBN) on a streptavidin-coated sensor chip.
-
Flow a solution containing the PROTAC over the chip to measure binary binding kinetics.
-
To measure ternary complex formation, flow a solution of the target protein over the PROTAC-bound E3 ligase.[4]
-
-
Protein Degradation Quantification
-
Western Blotting:
-
Principle: A standard method to quantify the reduction in target protein levels following PROTAC treatment.[9]
-
Protocol Outline:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours).
-
Lyse the cells and quantify total protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with a primary antibody against the target protein and a loading control.
-
Incubate with a secondary antibody and detect the signal.
-
Quantify band intensities to determine the percentage of protein degradation.[9][10]
-
-
Visualizing Key Processes
Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex biological pathways and experimental workflows in PROTAC research.
Caption: The catalytic cycle of a PROTAC, leading to target protein degradation.
Caption: A streamlined workflow for quantifying protein degradation via Western Blot.
Caption: Interplay of linker properties influencing PROTAC efficacy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
A Researcher's Guide to Control Experiments for PROTACs: Evaluating the Inactive Thalidomide Analog
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules recruit a specific E3 ubiquitin ligase to a protein of interest, leading to its ubiquitination and subsequent degradation by the proteasome. To ensure the observed protein degradation is a direct result of the PROTAC's mechanism of action, rigorous control experiments are paramount. This guide provides a comparative analysis of using an appropriate inactive thalidomide-based control in PROTAC experiments.
A common misconception is the use of readily available E3 ligase ligand-linker conjugates, such as Thalidomide-O-amido-C6-NH2 hydrochloride, as inactive controls. It is crucial to understand that this molecule is a functional building block for synthesizing active PROTACs that recruit the Cereblon (CRBN) E3 ligase.[1][2][3] An effective inactive control must be structurally similar to the active PROTAC but deficient in a key aspect of its function, typically binding to the E3 ligase.
The gold standard for a thalidomide-based negative control is a molecule where the glutarimide (B196013) moiety, responsible for CRBN binding, is chemically modified to abolish this interaction. This is often achieved by creating a stereoisomer (epimer) of the glutarimide chiral center or by modifying key functional groups necessary for CRBN binding.[4] This ensures that any observed effects are not due to non-specific interactions or the warhead's independent activity.
Comparative Analysis of Active vs. Inactive Controls
To illustrate the importance of a proper inactive control, this guide compares a hypothetical active PROTAC (PROTAC-Active) synthesized using a thalidomide (B1683933) derivative, with its corresponding inactive epimer control (PROTAC-Inactive).
Data Presentation
Table 1: Comparative Degradation Potency of Active vs. Inactive PROTACs
| Compound | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| PROTAC-Active | BRD4 | HEK293 | 25 | >90 |
| PROTAC-Inactive | BRD4 | HEK293 | >10,000 | <10 |
DC50: Concentration at which 50% degradation of the target protein is observed. Dmax: Maximum percentage of protein degradation.
Table 2: Ternary Complex Formation and Binary Binding Affinities
| Compound | Binding Partner | Assay | Affinity (Kd, nM) |
| PROTAC-Active | Target Protein (BRD4) | SPR | 50 |
| PROTAC-Active | E3 Ligase (CRBN) | SPR | 150 |
| PROTAC-Inactive | Target Protein (BRD4) | SPR | 55 |
| PROTAC-Inactive | E3 Ligase (CRBN) | SPR | No binding detected |
SPR: Surface Plasmon Resonance. Kd: Dissociation constant.
Experimental Protocols
Protocol 1: Western Blotting for Protein Degradation
This protocol outlines the steps to quantify the degradation of a target protein following PROTAC treatment.
-
Cell Culture and Treatment: Plate cells (e.g., HEK293) at a suitable density to achieve 70-80% confluency at the time of harvest. Allow cells to adhere overnight. Treat the cells with a serial dilution of the active PROTAC and the inactive control for a specified period (e.g., 24 hours). Include a vehicle-only control (e.g., DMSO).[5][6]
-
Cell Lysis: After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.[7]
-
Protein Quantification: Determine the total protein concentration of each cell lysate using a BCA or Bradford assay to ensure equal protein loading for electrophoresis.[7]
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with a primary antibody specific for the target protein and a loading control (e.g., GAPDH, β-actin).
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the target protein band intensity to the loading control. Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax.[7]
Protocol 2: Surface Plasmon Resonance (SPR) for Binding Affinity
This protocol measures the binding affinity of the PROTACs to the target protein and the E3 ligase.
-
Immobilization: Immobilize the purified recombinant target protein or E3 ligase onto a sensor chip.
-
Binding Analysis: Flow a series of concentrations of the active PROTAC or inactive control over the sensor chip surface.
-
Data Acquisition: Measure the change in the refractive index at the chip surface as the analyte binds to the immobilized ligand.
-
Data Analysis: Fit the binding data to a suitable model (e.g., 1:1 Langmuir binding) to determine the association (ka), dissociation (kd), and equilibrium dissociation (Kd) constants.
Mandatory Visualizations
PROTAC Mechanism of Action
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Experimental Workflow for PROTAC Evaluation
References
Comparing degradation efficiency of PROTACs with different warheads and Thalidomide-O-amido-C6-NH2 hydrochloride
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of PROTAC Performance with Supporting Experimental Data
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules offer the ability to specifically eliminate disease-causing proteins by co-opting the cell's natural ubiquitin-proteasome system. A critical design element of a PROTAC is the choice of the E3 ubiquitin ligase it recruits. The two most predominantly utilized E3 ligases in PROTAC development are the von Hippel-Lindau (VHL) and Cereblon (CRBN) complexes.
This guide provides a comparative overview of the degradation efficiency of PROTACs that engage either VHL or CRBN. This analysis is supported by quantitative experimental data, detailed methodologies for key assays, and visual diagrams to elucidate the underlying mechanisms and workflows.
Understanding the Role of Thalidomide-O-amido-C6-NH2 hydrochloride
It is crucial to clarify that This compound is not a standalone protein degrader and therefore cannot be directly compared in terms of degradation efficiency to fully formed PROTACs. Instead, it is a key chemical building block used in the synthesis of CRBN-recruiting PROTACs.[1][2][3] This molecule comprises the thalidomide (B1683933) moiety, which serves as the CRBN-binding ligand, connected to a C6 alkyl linker with a terminal amine group.[1][2][3] This terminal amine provides a reactive handle for chemists to conjugate a "warhead" — a ligand that binds to the specific protein of interest — thereby completing the synthesis of a functional PROTAC.
Quantitative Comparison of Degradation Efficiency: VHL vs. CRBN PROTACs
The degradation efficiency of a PROTAC is primarily quantified by two key parameters:
-
DC50 : The concentration of the PROTAC required to degrade 50% of the target protein.
-
Dmax : The maximum percentage of the target protein that can be degraded by the PROTAC.
The following tables summarize reported degradation efficiencies for PROTACs targeting various proteins, categorized by the E3 ligase they recruit. It is important to note that direct head-to-head comparisons of PROTACs with identical target-binding warheads and linkers are not always available in the public domain. Therefore, the presented data is collated from various studies and should be interpreted with consideration of the different molecular scaffolds and experimental conditions used.
Table 1: Degradation Efficiency of BRD4-Targeting PROTACs
| PROTAC | E3 Ligase Recruited | Target Protein | Cell Line(s) | DC50 | Dmax |
| ARV-771 | VHL | BRD2/3/4 | Castration-Resistant Prostate Cancer (CRPC) | <1 nM, <5 nM | Not Reported |
| MZ1 | VHL | BRD4 (preferential) | H661, H838 | 8 nM, 23 nM | Complete at 100 nM |
| ARV-825 | CRBN | BRD4 | Burkitt's Lymphoma (BL), 22RV1, NAMALWA, CA46 | <1 nM, 0.57 nM, 1 nM, 1 nM | Not Reported |
Table 2: Degradation Efficiency of FLT3-Targeting PROTACs
| PROTAC | E3 Ligase Recruited | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| Unnamed | VHL | FLT3 | MV4-11, MOLM-14 | ~10-100 | >90 |
| LWY-713 | CRBN | FLT3 | MV4-11 | 0.614 | 94.8[4] |
| CRBN(FLT3)-8 | CRBN | FLT3 | MOLM-14 | ~1-10 | >90[4] |
Table 3: Degradation Efficiency of IRAK4-Targeting PROTACs
| PROTAC | E3 Ligase Recruited | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| KT-474 | CRBN | IRAK4 | RAW 264.7, THP-1 | 4.034, 8.9 | >90[5] |
| Unnamed | VHL | IRAK4 | PBMCs | 259 (optimized to 151) | Not Reported[5] |
Table 4: Degradation of E3 Ligase by Hetero-bifunctional PROTAC
| PROTAC | Degraded E3 Ligase | Target E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) |
| Compound 14a | CRBN | VHL | HeLa | 200 | 75[6] |
Visualizing the PROTAC Mechanism and Experimental Workflow
To provide a clearer understanding of the underlying biological processes and experimental procedures, the following diagrams have been generated.
Caption: General mechanism of PROTAC-induced protein degradation.
Caption: Experimental workflow for Western Blot analysis of PROTAC efficiency.
Experimental Protocols
Accurate and reproducible assessment of PROTAC efficiency is paramount. Below is a detailed methodology for Western blotting, a common assay used to determine DC50 and Dmax values.
Western Blotting for Protein Degradation
Objective: To quantify the reduction in target protein levels following PROTAC treatment.
Materials and Reagents:
-
Cell line of interest expressing the target protein and the relevant E3 ligase (VHL or CRBN).
-
PROTAC stock solution (typically in DMSO).
-
Vehicle control (e.g., DMSO).
-
Cell culture medium and supplements.
-
Phosphate-buffered saline (PBS).
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein assay reagent (e.g., BCA or Bradford).
-
Laemmli sample buffer.
-
SDS-PAGE gels.
-
Running buffer.
-
Transfer buffer.
-
PVDF or nitrocellulose membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody against the target protein.
-
Primary antibody against a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate (ECL).
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in multi-well plates at a density that ensures they are in the logarithmic growth phase at the time of harvesting. Allow cells to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) or a vehicle control (DMSO) for the desired time period (typically 4-24 hours).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, aspirate the medium and wash the cells with ice-cold PBS.
-
Add ice-cold lysis buffer to each well and incubate on ice to lyse the cells.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein extract.
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil to denature the proteins.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel. Include a protein molecular weight marker.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against the target protein (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane thoroughly with TBST.
-
Repeat the immunoblotting process for the loading control antibody.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the corresponding loading control band intensity.
-
Plot the normalized protein levels against the logarithm of the PROTAC concentration.
-
Fit the data to a dose-response curve to determine the DC50 and Dmax values.
-
Conclusion
The choice between VHL and CRBN as the E3 ligase for PROTAC development is a critical decision that can significantly influence the degradation efficiency, selectivity, and overall pharmacological properties of the resulting molecule.[] As demonstrated by the compiled data, highly potent degraders can be developed using either E3 ligase. The optimal choice may depend on factors such as the specific target protein, the cellular context, tissue expression of the E3 ligase, and the desired off-target profile.[5][] This guide provides a foundational resource to aid researchers in making informed decisions for the rational design of next-generation targeted protein degraders.
References
Navigating Off-Target Effects: A Comparative Guide to Thalidomide-O-amido-C6-NH2 Hydrochloride-Based PROTACs
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cross-reactivity profiles of PROTACs utilizing a Thalidomide-O-amido-C6-NH2 hydrochloride linker and related alternatives. By presenting supporting experimental data and detailed protocols, this document aims to inform the rational design of selective protein degraders.
Proteolysis-targeting chimeras (PROTACs) have emerged as a powerful therapeutic modality, offering the ability to specifically eliminate disease-causing proteins. A key component in many PROTACs is the E3 ligase recruiter, with thalidomide (B1683933) and its derivatives being widely used to engage the Cereblon (CRBN) E3 ligase. However, the inherent ability of the thalidomide moiety to recruit and degrade a panel of "neosubstrate" proteins, most notably zinc finger transcription factors such as IKZF1 and IKZF3, presents a significant challenge in the development of highly specific degraders.[1][2][3] This guide delves into the cross-reactivity of thalidomide-based PROTACs, with a focus on those synthesized with a Thalidomide-O-amido-C6-NH2 linker, and compares their performance with alternative strategies aimed at mitigating off-target effects.
Performance Comparison: Decoding the Impact of Linker and E3 Ligase Choice
The specificity of a PROTAC is not solely dictated by the warhead that binds to the protein of interest but is a complex interplay between the warhead, the E3 ligase recruiter, and the connecting linker. The length and composition of the linker are critical determinants of the geometry of the ternary complex (Target-PROTAC-E3 ligase), which in turn influences both on-target potency and off-target degradation.[4][5]
The following tables summarize quantitative data from representative studies, highlighting the impact of linker length and the choice of E3 ligase on selectivity.
| Table 1: Quantitative Proteomics of a VHL-Recruiting PROTAC with a C6 Linker | |
| PROTAC | AHPC(Me)-C6-NH2[6] |
| E3 Ligase Recruiter | VHL |
| Target Protein | FBXO22[6] |
| Cell Line | MOLT-4[6] |
| Treatment | 1 µM for 5 hours[6] |
| Key Finding | Highly selective degradation of FBXO22 with minimal off-target effects observed across the proteome.[6] |
| Significantly Degraded Proteins (log2 Fold Change < -1.5, p < 0.001) | FBXO22[6] |
| Table 2: Degradation Activity of a Thalidomide-Recruiting PROTAC with a C8 Linker | |
| PROTAC | Thalidomide-Amide-C8-NH2[6] |
| E3 Ligase Recruiter | Cereblon (CRBN)[6] |
| Target Protein | FBXO22[6] |
| Cell Line | Jurkat (HiBiT-FBXO22 assay)[6] |
| Treatment | 3 µM for 5 hours[6] |
| On-Target Degradation | Approximately 50% degradation of FBXO22.[6] |
| Off-Target Profile | While global proteomics data for this specific PROTAC is not provided, thalidomide-based PROTACs are known to degrade neosubstrates like IKZF1 and IKZF3.[1][7] |
Analysis:
The data suggests that the choice of E3 ligase can have a profound impact on selectivity. The VHL-recruiting PROTAC with a C6 linker demonstrated a very clean degradation profile.[6] In contrast, while the thalidomide-based PROTAC with a C8 linker showed on-target activity, the potential for off-target degradation of neosubstrates remains a key consideration for CRBN-recruiting PROTACs.[6][7] The length of the alkyl linker also plays a role, with studies showing that linkers longer than five carbons were required for moderate degradation of the target protein FBXO22 in the context of a thalidomide-amide linker.[6]
Mitigating Off-Target Effects of Thalidomide-Based PROTACs
Several strategies can be employed to reduce the off-target degradation of neosubstrates by thalidomide-based PROTACs:
-
Modification of the Thalidomide Moiety: Introducing chemical modifications to the phthalimide (B116566) ring of thalidomide can disrupt the binding of neosubstrates without significantly affecting CRBN engagement.[1]
-
Linker Optimization: The attachment point and composition of the linker on the thalidomide scaffold can influence the presentation of the recruiter to CRBN and its ability to engage neosubstrates.[7]
-
Alternative E3 Ligase Recruiters: Utilizing E3 ligases other than CRBN, such as VHL, can circumvent the issue of neosubstrate degradation associated with thalidomide.[6]
Experimental Protocols
Accurate assessment of PROTAC cross-reactivity relies on robust and well-controlled experiments. The following are detailed protocols for key assays used to evaluate the on- and off-target effects of PROTACs.
Tandem Mass Tag (TMT)-Based Quantitative Proteomics for Selectivity Profiling
This protocol provides a global, unbiased view of protein abundance changes following PROTAC treatment.[8][9][10]
-
Cell Culture and Treatment:
-
Culture cells (e.g., HEK293T, MOLT-4) to 70-80% confluency.
-
Treat cells in triplicate with the PROTAC at a concentration that achieves significant on-target degradation (e.g., 1 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 5-24 hours).
-
-
Cell Lysis and Protein Extraction:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in a suitable buffer (e.g., 8 M urea (B33335) in 50 mM Tris-HCl, pH 8.0) supplemented with protease and phosphatase inhibitors.
-
Sonicate the lysate to shear DNA and ensure complete cell disruption.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
-
Protein Digestion:
-
Reduce disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate cysteine residues with iodoacetamide.
-
Dilute the urea concentration to less than 2 M.
-
Digest proteins into peptides overnight with trypsin.
-
-
TMT Labeling:
-
Desalt the resulting peptides using a C18 solid-phase extraction cartridge.
-
Label the peptides from each condition with a different TMT isobaric tag according to the manufacturer's protocol.
-
Quench the labeling reaction with hydroxylamine.
-
Combine the labeled peptide samples.
-
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Fractionate the combined peptide sample using high-pH reversed-phase liquid chromatography.
-
Analyze each fraction by LC-MS/MS on a high-resolution mass spectrometer.
-
-
Data Analysis:
-
Search the raw mass spectrometry data against a human proteome database to identify and quantify proteins.
-
Perform statistical analysis to identify proteins with significantly altered abundance in the PROTAC-treated samples compared to the vehicle control.
-
Visualize the data using volcano plots to highlight proteins that are significantly up- or downregulated.
-
NanoBRET™ Assay for Ternary Complex Formation
This live-cell assay quantifies the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase.
-
Cell Transfection:
-
Co-transfect cells (e.g., HEK293T) with plasmids encoding the target protein fused to NanoLuc® luciferase and the E3 ligase (CRBN or VHL) fused to HaloTag®.
-
-
Compound Treatment:
-
Plate the transfected cells in a white, 96-well assay plate.
-
Add the HaloTag® NanoBRET® 618 ligand to the cells.
-
Treat the cells with a serial dilution of the PROTAC.
-
-
Signal Detection:
-
Add the NanoBRET® substrate to the wells.
-
Measure the donor (NanoLuc®) and acceptor (NanoBRET® 618) emission signals using a luminometer.
-
-
Data Analysis:
-
Calculate the NanoBRET® ratio by dividing the acceptor signal by the donor signal.
-
Plot the NanoBRET® ratio against the PROTAC concentration to determine the EC50 for ternary complex formation.
-
Visualizing the Process: Signaling Pathways and Experimental Workflows
To better understand the underlying mechanisms and experimental procedures, the following diagrams illustrate the PROTAC-mediated protein degradation pathway and the workflows for assessing cross-reactivity.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Workflow for assessing PROTAC cross-reactivity.
Caption: Workflow for the NanoBRET ternary complex assay.
References
- 1. benchchem.com [benchchem.com]
- 2. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. TMT Quantitative Proteomics: A Comprehensive Guide to Labeled Protein Analysis - MetwareBio [metwarebio.com]
- 9. TMT Sample Preparation for Proteomics Facility Submission and Subsequent Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A benchmarking protocol for intact protein-level Tandem Mass Tag (TMT) labeling for quantitative top-down proteomics - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Novel E3 Ligase Ligands: Benchmarking Against Thalidomide-O-amido-C6-NH2 hydrochloride
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, the strategic selection of an E3 ubiquitin ligase ligand is a cornerstone of designing potent and selective Proteolysis Targeting Chimeras (PROTACs). For years, derivatives of thalidomide, such as Thalidomide-O-amido-C6-NH2 hydrochloride, have been the workhorses for recruiting the Cereblon (CRBN) E3 ligase. However, the quest for improved efficacy, selectivity, and physicochemical properties has spurred the development of novel CRBN ligands. This guide provides an objective comparison of these emerging alternatives against the established thalidomide-based linker, supported by experimental data and detailed methodologies.
The Rise of Novel CRBN Ligands
Thalidomide and its analogs, known as immunomodulatory imide drugs (IMiDs), have been instrumental in the development of PROTACs.[1] They effectively recruit the CRBN E3 ligase complex to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. However, IMiD-based ligands are not without their drawbacks. They are known to be unstable, undergoing hydrolysis in aqueous environments, and possess a chiral center that can lead to racemization, complicating their synthesis and characterization.[2]
To address these limitations, researchers have developed new classes of CRBN ligands, most notably phenyl dihydrouracil (B119008) and phenyl-substituted isoindolinone derivatives. These novel scaffolds offer several potential advantages, including enhanced chemical stability, the absence of chiral centers, and the potential for improved degradation efficiency and selectivity.[2][3]
Quantitative Performance Comparison
The efficacy of a PROTAC is primarily assessed by its ability to induce the degradation of a target protein. Key metrics include the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize the performance of PROTACs constructed with thalidomide-based ligands and novel CRBN ligands, targeting the well-characterized bromodomain-containing protein 4 (BRD4) and other relevant proteins.
It is important to note that a direct head-to-head comparison is most informative when the target protein, linker, and experimental conditions are identical. The data presented here is compiled from various studies and serves as a guide to the potential performance of these different E3 ligase ligands.
| E3 Ligase Ligand Type | PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| Thalidomide-based | Thalidomide-based PROTAC | Androgen Receptor | AR-positive cancer cells | - | - | [4] |
| Pomalidomide-based PROTAC | BET Proteins | MM1.S | Less potent than lenalidomide-based PROTAC | ~90 | [4] | |
| Lenalidomide-based PROTAC | BET Proteins | MM1.S | More potent than pomalidomide-based PROTAC | >90 | [4] | |
| Novel CRBN Ligands | Phenyl Dihydrouracil-based PROTAC (SJ43489) | LCK | KOPT-K1 | 0.8 | >98 | [1][3] |
| Phenyl Glutarimide-based PROTAC | LCK | KOPT-K1 | 8 | 66 | [1] | |
| Phenyl-substituted Isoindolinone-based Degrader 1 | HDAC6 | - | 1.6 | 86 | [5] |
Note: A lower DC50 value indicates higher potency, and a higher Dmax value indicates greater degradation efficacy.
The data suggests that novel CRBN ligands, such as phenyl dihydrouracil derivatives, can achieve significantly higher potency (lower DC50) and greater maximal degradation (Dmax) compared to traditional IMiD-based PROTACs for certain targets.[1][3] For instance, the phenyl dihydrouracil-based LCK degrader, SJ43489, demonstrated a DC50 of 0.8 nM, a notable improvement over the 8 nM DC50 of its phenyl glutarimide-based counterpart.[1]
Signaling Pathway and Experimental Workflows
The mechanism of action for PROTACs involves hijacking the ubiquitin-proteasome system. The following diagrams, created using the DOT language for Graphviz, illustrate the core signaling pathway and a typical experimental workflow for evaluating PROTAC efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. Phenyl Dihydrouracil: An Alternative Cereblon Binder for PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biopolymers.org.ua [biopolymers.org.ua]
- 4. benchchem.com [benchchem.com]
- 5. Development of Phenyl-substituted Isoindolinone- and Benzimidazole-Type Cereblon Ligands for Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of Thalidomide-O-amido-C6-NH2 Hydrochloride
For researchers, scientists, and professionals in drug development, the proper handling and disposal of potent compounds like Thalidomide-O-amido-C6-NH2 hydrochloride are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, offering step-by-step guidance for the responsible management of this compound.
This compound is a synthetic E3 ligase ligand-linker conjugate used in the development of Proteolysis Targeting Chimeras (PROTACs).[1] Given its structural similarity to thalidomide, a known human teratogen, this compound must be handled with extreme caution, assuming it carries similar reproductive and cytotoxic risks.[2][3] All handling and disposal procedures must be conducted in strict accordance with local, state, and federal regulations. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department before proceeding with any disposal protocol.
Quantitative Data Summary
| Property | Value | Source(s) |
| Chemical Name | This compound | - |
| Synonyms | Cereblon Ligand-Linker Conjugates 11 | [1] |
| Known Hazards | Presumed human teratogen, potential for reproductive harm, cytotoxic. Thalidomide is classified as Toxic to Reproduction 1A and is toxic if swallowed.[2] | [2][3] |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves (nitrile, double-gloving recommended), safety goggles with side-shields, lab coat. A respirator may be required for powders or aerosols. | [4] |
| Primary Disposal Method | High-temperature incineration by a licensed hazardous waste disposal facility. | [5] |
| Spill Cleanup | Absorb with inert material (e.g., vermiculite, sand), collect in a sealed container, and decontaminate the area. | [4][6] |
Experimental Protocols
General Disposal Procedure
The primary and required method for the disposal of this compound is through a licensed hazardous waste management facility. Under no circumstances should this compound or contaminated materials be disposed of in regular trash or down the drain.
Step 1: Personal Protective Equipment (PPE) Before handling the compound in any form (solid or in solution), always wear appropriate PPE, including double nitrile gloves, safety goggles, and a lab coat. If there is a risk of generating dust or aerosols, use a properly fitted respirator.
Step 2: Waste Segregation and Collection All items that come into contact with this compound are considered hazardous waste and must be segregated at the point of generation.
-
Solid Waste:
-
Items: Includes contaminated gloves, bench paper, pipette tips, vials, and any other disposable materials.
-
Container: Collect in a designated, leak-proof, and puncture-resistant container with a lid. The container must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and appropriate hazard symbols (e.g., Toxic, Teratogen).
-
-
Liquid Waste:
-
Items: Includes unused stock solutions, experimental media containing the compound, and the initial rinsate from decontaminating glassware.
-
Container: Collect in a compatible, leak-proof container (e.g., a high-density polyethylene (B3416737) or coated glass bottle) with a secure screw-top cap. The container must be labeled with "Hazardous Waste," the chemical name, and the approximate concentration of the active compound. Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS office.
-
Step 3: Waste Storage Store sealed and labeled waste containers in a designated and secure Satellite Accumulation Area (SAA) within your laboratory. This area should be clearly marked and away from incompatible materials.
Step 4: Final Disposal Contact your institution's EHS department to schedule a pickup for the hazardous waste. Ensure all documentation and logs of the waste generated are complete and accurate for regulatory compliance.
Spill Management and Decontamination Protocol
Immediate and thorough cleanup of any spills is critical to prevent exposure.
Materials:
-
Cytotoxic drug spill kit (containing absorbent pads, gown, extra gloves, etc.)
-
Designated hazardous waste container
-
70% Ethanol or a suitable validated decontamination solution
Procedure for Small Spills (less than 5 mL or 5 g):
-
Alert Personnel: Immediately notify others in the area.
-
Containment: If it is a powder, gently cover the spill with dampened absorbent pads to avoid raising dust. For a liquid spill, cover with absorbent pads from the outside in to prevent spreading.
-
Cleanup: Carefully collect all contaminated materials using tongs or other tools and place them into the designated solid hazardous waste container.
-
Decontamination: Clean the spill area thoroughly. A common procedure is a three-step wipe:
-
Wipe 1: Use a validated decontamination agent or 70% ethanol.
-
Wipe 2: Use a detergent solution.
-
Wipe 3: Use sterile water.
-
All wipes must be disposed of as solid hazardous waste.[6]
-
-
Remove PPE: Remove and dispose of all PPE as solid hazardous waste.
-
Wash Hands: Wash hands thoroughly with soap and water.
Procedure for Large Spills: For large spills, evacuate the area immediately and contact your institution's EHS department. Cleanup should only be performed by trained emergency response personnel.
Mandatory Visualizations
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
Personal protective equipment for handling Thalidomide-O-amido-C6-NH2 hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of Thalidomide-O-amido-C6-NH2 hydrochloride. As a derivative of Thalidomide, this compound should be treated as a potent pharmaceutical ingredient with significant potential health risks, including reproductive toxicity.[1] The following procedures are based on the known hazards of the parent compound, Thalidomide, and established best practices for managing hazardous drugs.[2][3][4][5][6][7] Adherence to these guidelines is essential for minimizing exposure and ensuring a safe laboratory environment.
Personal Protective Equipment (PPE)
The selection and proper use of Personal Protective Equipment (PPE) are the final and critical barriers to exposure after all engineering and administrative controls have been implemented.[5] Given the hazardous nature of this compound, a comprehensive PPE ensemble is mandatory.
| PPE Category | Item | Specifications and Recommendations |
| Hand Protection | Double Gloving | Wear two pairs of chemotherapy-rated nitrile gloves.[6] The outer glove should be changed immediately upon contamination or every 30-60 minutes.[5] |
| Body Protection | Disposable Gown | A disposable, low-linting gown with a solid front, long sleeves, and tight-fitting elastic cuffs is required. Polyethylene-coated polypropylene (B1209903) or similar laminate materials are recommended.[6] |
| Coveralls ("Bunny Suit") | For procedures with a high risk of aerosolization or splashing, consider using a head-to-toe coverall for complete body protection.[3] | |
| Eye and Face Protection | Safety Goggles and Face Shield | Use chemical splash goggles that provide a complete seal around the eyes. A full-face shield should be worn over the goggles to protect against splashes.[3] |
| Respiratory Protection | N95 Respirator or Higher | For handling small quantities of powder in a certified chemical fume hood, a fit-tested N95 respirator is the minimum requirement. For larger quantities or potential for aerosol generation outside of a fume hood, a Powered Air-Purifying Respirator (PAPR) is recommended.[3][4] |
| Foot Protection | Shoe Covers | Disposable shoe covers must be worn in the designated handling area and removed before exiting. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach is crucial for safely handling potent compounds. The following outlines the key phases of handling this compound.
1. Preparation and Designated Area:
-
All handling of this compound must be conducted in a designated area, such as a certified chemical fume hood or a containment glove box.
-
The work area should be clearly labeled with hazard warnings.
-
Ensure a spill kit and emergency procedures are readily accessible.
2. Donning PPE:
-
Follow a strict donning procedure in a clean area before entering the designated handling zone. The sequence should be: shoe covers, inner gloves, gown, outer gloves, face mask/respirator, and finally, eye and face protection.
3. Weighing and Reconstitution:
-
If handling the solid form, conduct all weighing operations within a chemical fume hood or containment enclosure to minimize inhalation exposure.
-
Use dedicated, clearly labeled equipment (spatulas, weigh boats, etc.).
-
When reconstituting, add the solvent slowly to the solid to avoid aerosolization.
4. Experimental Use:
-
Keep all containers of the compound sealed when not in use.
-
Perform all manipulations within the designated containment area.
-
Avoid any skin contact and inhalation of dust or aerosols.[9]
5. Doffing PPE:
-
Remove PPE in a designated area, proceeding from most to least contaminated: outer gloves, gown, shoe covers, face shield, goggles, respirator, and finally inner gloves.
-
Dispose of all disposable PPE as hazardous waste immediately after use.
-
Wash hands thoroughly with soap and water after removing all PPE.
Disposal Plan
The disposal of this compound and all contaminated materials must be handled as cytotoxic (or hazardous) waste.[11][12][13][14]
1. Waste Segregation:
-
Do not mix waste from this compound with other laboratory waste streams.[13]
-
All contaminated materials, including disposable PPE, weigh boats, pipette tips, and empty vials, must be segregated into designated, clearly labeled hazardous waste containers.[11]
2. Waste Containers:
-
Use leak-proof, puncture-resistant containers.
-
Containers for cytotoxic waste are often color-coded (e.g., yellow with a purple lid or red) and must be clearly labeled with "Cytotoxic Waste" or "Hazardous Waste" and the chemical name.[12][13][14]
3. Storage and Collection:
-
Store sealed waste containers in a secure, designated satellite accumulation area away from general laboratory traffic.
-
Follow your institution's Environmental Health and Safety (EHS) guidelines for arranging waste pickup and disposal.
4. Decontamination:
-
All non-disposable equipment and work surfaces must be decontaminated after use. The effectiveness of a cleaning procedure should be validated.
Experimental Workflow Diagram
Caption: Workflow for the safe handling of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. PPE for Health Care Workers Who Work with Hazardous Drugs | NIOSH | CDC [cdc.gov]
- 3. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 4. gerpac.eu [gerpac.eu]
- 5. pppmag.com [pppmag.com]
- 6. shieldhd.ca [shieldhd.ca]
- 7. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. abmole.com [abmole.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. danielshealth.ca [danielshealth.ca]
- 12. sharpsmart.co.uk [sharpsmart.co.uk]
- 13. Cytotoxic and cytostatic drugs | NetRegs | Environmental guidance for your business in Northern Ireland & Scotland [netregs.org.uk]
- 14. Safe disposal of Cytotoxic and Pharma Waste - Novus [novus-environmental.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
